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Foundational

identifying biological pathways modulated by 11,14,15-theta

Decoding the 15-Lipoxygenase Axis: A Technical Guide to Identifying Biological Pathways Modulated by 11,14,15-THETA As lipidomics and metabolomics advance, the deconvolution of specific oxylipin signaling pathways has be...

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Author: BenchChem Technical Support Team. Date: April 2026

Decoding the 15-Lipoxygenase Axis: A Technical Guide to Identifying Biological Pathways Modulated by 11,14,15-THETA

As lipidomics and metabolomics advance, the deconvolution of specific oxylipin signaling pathways has become a critical frontier in drug development. Among the arachidonic acid metabolites, 11,14,15-trihydroxyeicosatrienoic acid (11,14,15-THETA) presents a unique analytical and biological challenge. Unlike its regioisomer 11,12,15-THETA—a well-characterized endothelium-derived hyperpolarizing factor (EDHF) that induces vasorelaxation—11,14,15-THETA lacks direct vasoactive properties[1]. However, recent multi-omics studies have identified 11,14,15-THETA as a crucial biomarker upregulated during chronic hypoxia[2] and severe viral lung injuries, such as highly pathogenic avian influenza (H5N1)[3].

This guide provides application scientists and researchers with the causal logic, analytical frameworks, and self-validating experimental protocols required to identify and map the biological pathways modulated by 11,14,15-THETA.

Biosynthetic Topology and Chemical Causality

To study 11,14,15-THETA, one must first understand its transient precursors. 11,14,15-THETA is synthesized via the 15-lipoxygenase (15-LOX) pathway[3]. Arachidonic acid is oxygenated to 15-hydroperoxyeicosatetraenoic acid (15-HPETE), which is subsequently rearranged into an unstable epoxide intermediate, 15-hydroxy-11,12-epoxyeicosatrienoic acid (15-H-11,12-EETA)[1].

The Causality of pH in Experimental Design: The epoxide group of 15-H-11,12-EETA is highly acid-labile. In aqueous solutions at pH 3.0, its half-life is approximately 50 seconds, rapidly hydrolyzing into both 11,12,15-THETA and 11,14,15-THETA[1]. Therefore, when designing extraction protocols, strict pH buffering (pH 7.4) is mandatory. Failure to neutralize extraction solvents will result in the ex vivo artificial generation of 11,14,15-THETA, leading to false-positive pathway associations.

Biosynthesis AA Arachidonic Acid LOX 15-Lipoxygenase (15-LOX) AA->LOX HPETE 15-HPETE LOX->HPETE EETA 15-H-11,12-EETA (Acid Labile Epoxide) HPETE->EETA Hydrolysis sEH / Acidic Hydrolysis EETA->Hydrolysis THETA_12 11,12,15-THETA (Vasoactive EDHF) Hydrolysis->THETA_12 THETA_14 11,14,15-THETA (Hypoxia/Inflammation Biomarker) Hydrolysis->THETA_14

Biosynthetic pathway of 11,14,15-THETA via 15-LOX arachidonic acid metabolism.

Analytical Separation and Quantification

Because 11,14,15-THETA and 11,12,15-THETA share an identical intact mass (C20H34O5, 354.24 Da)[4], standard LC-MS is insufficient for pathway deconvolution. Identification requires Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, or advanced chiral LC-MS/MS, to exploit the cleavage of their vicinal diols[2].

Table 1: Diagnostic Mass Spectrometry Fragmentation for THETA Regioisomers

RegioisomerPrimary Diagnostic Fragment (m/z)Secondary Fragment DynamicsBiological Context
11,14,15-THETA 173 (Abundant)m/z 85 decreases in IRMPD vs SORI/CID[5]Hypoxia, Viral Lung Injury[3],[2]
11,12,15-THETA 283 (Abundant)m/z 173 is minimizedVasorelaxation, SKCa Channel Activation[1]

Data synthesized from Zhu et al. (2003) and relevant MS/MS eicosanoid profiling standards.

Experimental Protocols for Target Deconvolution

To identify the specific gene networks and receptors modulated by 11,14,15-THETA, researchers must utilize a self-validating multi-omics workflow. The following protocol utilizes a chronic hypoxia in vitro model, which is a proven inducer of the 15-LOX/THETA axis[2].

Protocol: Hypoxia-Induced Pathway Activation & Transcriptomic Mapping

Phase 1: Controlled Cellular Induction

  • Cell Culture Setup: Culture primary human pulmonary artery endothelial cells (HPAECs) or macrophages in complete media.

  • Hypoxic Incubation: Transfer cells to a hypoxic chamber (1% O2, 5% CO2, balance N2) for 24–48 hours to induce 15-LOX expression. Maintain a normoxic control group (21% O2)[2].

  • Exogenous Validation (Self-Validating Step): To isolate the specific effects of 11,14,15-THETA from other hypoxia-induced factors, treat a subset of normoxic cells with chemically synthesized 11,14,15-THETA (100 nM to 1 μM).

Phase 2: Lipid Extraction and Verification

  • Quenching & Spiking: Quench cellular metabolism immediately with cold methanol (-20°C). Spike samples with a deuterated internal standard (e.g., 15-HETE-d8) to calculate extraction recovery.

  • pH-Controlled SPE: Dilute samples with water to 10% methanol and strictly buffer to pH 7.4 to prevent the acid-catalyzed degradation of upstream epoxides into artificial THETAs[1]. Load onto a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge.

  • Elution & GC-MS Confirmation: Elute with ethyl acetate. Derivatize the extract (methyl ester TMS-ether derivative) and confirm the presence of the m/z 173 fragment via GC-MS to verify 11,14,15-THETA production[2].

Phase 3: Transcriptomic Profiling (RNA-Seq)

  • RNA Isolation: Extract total RNA from the parallel cell cultures using a phenol-chloroform method, ensuring an RIN (RNA Integrity Number) > 8.0.

  • Sequencing & Differential Expression: Perform bulk RNA-Seq. Compare the transcriptomes of the hypoxic cells, the normoxic control, and the 11,14,15-THETA-treated normoxic cells.

  • Pathway Intersection Analysis: Genes that are upregulated in both the hypoxic group and the 11,14,15-THETA-treated normoxic group represent the specific biological pathways modulated by this oxylipin. Look for enrichment in inflammatory cascades, tryptophan metabolism, or sphingolipid signaling, which are historically linked to this metabolite's profile in pathological states[3].

Workflow Step1 1. In Vitro Hypoxia Model (Endothelial/Macrophage Cells) Step2 2. pH-Controlled Extraction (Prevent Epoxide Degradation) Step1->Step2 Step3 3. GC-MS / LC-MS/MS (m/z 173 Fragment Verification) Step2->Step3 Step4 4. Transcriptomics (RNA-Seq) (Gene Network Identification) Step3->Step4 Step5 5. Pathway Deconvolution (Bioinformatics Analysis) Step4->Step5

Experimental workflow for identifying 11,14,15-THETA modulated pathways.

Conclusion and Future Directions

While historically overshadowed by its vasoactive counterpart, 11,14,15-THETA is emerging as a critical signaling molecule and biomarker in hypoxic and inflammatory pathologies. By employing rigorous, pH-controlled extractions and leveraging advanced GC-MS fragmentation analysis, researchers can confidently isolate this regioisomer. Coupling these analytical techniques with targeted transcriptomics allows for the definitive identification of the downstream receptors and biological pathways modulated by the 11,14,15-THETA axis, paving the way for novel therapeutic interventions in pulmonary and infectious diseases.

References

  • Role of arachidonic acid lipoxygenase metabolites in the regulation of vascular tone Physiology.org[Link]

  • Chronic Hypoxia Activates Lung 15-Lipoxygenase, Which Catalyzes Production of 15-HETE and Enhances Constriction in Neonatal Rabbit Pulmonary Arteries Circulation Research (AHA Journals)[Link]

  • Metabolomic profiling and identification of potential biomarkers of highly pathogenic avian influenza (H5N1) in chicken Frontiers in Microbiology[Link]

  • 11,14,15-Theta | C20H34O5 | CID 11954059 PubChem (NIH)[Link]

  • HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids ResearchGate[Link]

Sources

Exploratory

Deciphering the Regiochemical Signaling of 11,14,15-THETA: A Technical Guide to 15-Lipoxygenase Metabolite Targets and Vascular Electrophysiology

Executive Summary In the complex landscape of eicosanoid signaling, 11,14,15-trihydroxyeicosatrienoic acid (11,14,15-THETA) presents a fascinating pharmacological paradox. Generated as an arachidonic acid metabolite via...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the complex landscape of eicosanoid signaling, 11,14,15-trihydroxyeicosatrienoic acid (11,14,15-THETA) presents a fascinating pharmacological paradox. Generated as an arachidonic acid metabolite via the 1[1], it is the isobaric regioisomer of 11,12,15-THETA. While 11,12,15-THETA is universally recognized as a potent endothelium-derived hyperpolarizing factor (EDHF) that directly targets potassium channels[2], 11,14,15-THETA lacks direct vasoactivity.

However, its "inactivity" at vascular receptors is precisely what makes it a critical molecule for researchers. It serves as a strict structural foil in electrophysiological assays to prove receptor fidelity, and its accumulation acts as a potent intracellular biomarker for hypoxic stress and viral pathogenesis[3]. This whitepaper provides a comprehensive technical breakdown of 11,14,15-THETA's biosynthetic routing, its structural inability to bind downstream vascular targets, and the self-validating protocols required to isolate and study it.

Biosynthetic Routing and Regiochemical Divergence

The biosynthesis of THETA regioisomers is a masterclass in enzymatic regioselectivity. Arachidonic acid is initially oxygenated by 15-LOX to form 15(S)-HPETE. A hydroperoxide isomerase then converts this intermediate into hydroxy-epoxyeicosatrienoic acids (HEETAs), specifically 15-H-11,12-EETA.

The critical divergence occurs during the hydrolysis of the epoxide ring. When hydrolyzed by soluble epoxide hydrolase (sEH), the pathway heavily favors the production of 11,12,15-THETA. However, under acidic conditions or specific cellular stress states, non-enzymatic or altered hydrolase activity yields significant quantities of 4[4].

Pathway AA Arachidonic Acid HPETE 15(S)-HPETE AA->HPETE 15-LOX EETA 15-H-11,12-EETA HPETE->EETA Isomerase THETA14 11,14,15-THETA EETA->THETA14 Acid Hydrolysis THETA12 11,12,15-THETA EETA->THETA12 sEH

Biosynthetic routing of arachidonic acid to THETA regioisomers via 15-LOX.

The Receptor Binding Paradox: Why 11,14,15-THETA is "Inactive"

To understand the downstream targets of 11,14,15-THETA, we must first understand what it cannot bind. Its sister molecule, 11,12,15-THETA, binds directly to apamin-sensitive small-conductance calcium-activated potassium channels (SKCa) on vascular smooth muscle, inducing membrane hyperpolarization and vasorelaxation[1].

When1[1]. The Causality: The SKCa channel binding pocket requires strict spatial orientation of the hydroxyl groups. The shift of the hydroxyl group from the C12 position to the C14 position completely abrogates the electrostatic hydrogen-bonding network required to trigger the conformational change that opens the SKCa channel pore. Consequently, 11,14,15-THETA is utilized by electrophysiologists as the ultimate endogenous negative control, proving that5[5].

Emerging Pathological Targets: Hypoxia and Viral Infection

If 11,14,15-THETA does not bind SKCa channels, what is its biological purpose? Recent metabolomic profiling reveals its role as a downstream signaling biomarker for severe cellular stress:

  • Hypoxic Pulmonary Vasoconstriction (HPV): During chronic hypoxia, lung 15-LOX is translocated to the membrane and hyperactivated, leading to a massive,6[6]. Here, it serves as an intracellular signal of oxidative stress.

  • Viral Pathogenesis: In highly pathogenic avian influenza (HPAI H5N1) infections, 3[3], marking the virus's hijacking of host lipid metabolism to induce lung injury and inflammation.

Quantitative Data Presentation

Table 1: Physicochemical and Pharmacological Properties of THETA Regioisomers
Parameter11,12,15-THETA11,14,15-THETA
Molecular Formula C20H34O5C20H34O5
Monoisotopic Mass 354.2406 Da354.2406 Da
Primary MS/MS Daughter Ions m/z 283, 235, 197m/z 235, 197, 167
SKCa Channel Target Affinity High (Apamin-sensitive)Inactive / Non-binding
Maximal Vasorelaxation ~73% at 3 μM< 5% (Not Vasoactive)
Pathological Marker Role Hypoxia / InflammationHypoxia / HPAI H5N1 Infection

Experimental Protocols

Because 11,14,15-THETA and 11,12,15-THETA are isobaric, standard single-stage MS cannot distinguish them. Failure to separate them will result in false-positive receptor binding data. The following self-validating workflows are mandatory for rigorous investigation.

Workflow Tissue Tissue Sample Extract Lipid Extraction Tissue->Extract HPLC HPLC Separation Extract->HPLC MS ESI-MS/MS HPLC->MS ID Patch Patch Clamp HPLC->Patch Target Assay

Analytical workflow for the isolation and functional validation of THETA metabolites.

Protocol 1: Regioselective Isolation via LC-MS/MS

Causality: Dual-solvent Reverse-Phase HPLC is required prior to MS/MS fragmentation to ensure regiochemical purity based on slight differences in hydroxyl group spatial orientation.

  • Lipid Extraction: Homogenize vascular or lung tissue in ice-cold methanol to immediately halt enzymatic degradation. Extract lipids using Solid-Phase Extraction (SPE) C18 cartridges.

    • Self-Validation Step: Spike the initial homogenate with a deuterated internal standard (15-HETE-d8) to calculate and validate extraction recovery rates.

  • HPLC Solvent System I (Coarse Separation): Run the extract through a C18 column using a gradient of acetonitrile/water/acetic acid. Collect the broad fraction corresponding to THETAs.

  • HPLC Solvent System II (Regioisomer Resolution): Re-inject the THETA fraction using a highly optimized isocratic gradient (methanol/water/acetic acid) to separate the 11,12,15 and 11,14,15 regioisomers.

  • ESI-MS/MS Quantification: Operate in negative ion mode ([M-H]- at m/z 353). Monitor the specific m/z 167 daughter ion transition uniquely characteristic of 11,14,15-THETA.

Protocol 2: Electrophysiological Target Validation (Inside-Out Patch Clamp)

Causality: Whole-cell patch clamp leaves intracellular signaling cascades intact, making it impossible to tell if a ligand binds a channel directly or triggers a secondary messenger. The inside-out configuration isolates the cytosolic face of the channel, proving direct ligand-target interaction.

  • Cell Preparation: Isolate single vascular smooth muscle cells from rabbit aorta via enzymatic dissociation (collagenase/elastase).

  • Patch Configuration: Form a gigaseal (>1 GΩ) on the cell membrane using a borosilicate glass pipette. Quickly withdraw the pipette to excise an inside-out membrane patch.

  • Perfusion & Validation (Self-Validating System):

    • Baseline: Perfuse with standard bath solution (low Ca2+).

    • Negative Control (Target Test): Perfuse with 3 μM 11,14,15-THETA. Expected result: No change in channel open probability (Po), confirming its inability to bind the SKCa target.

    • Positive Control: Washout, then perfuse with 3 μM 11,12,15-THETA. Expected result: Significant increase in Po, validating that the patch is viable and the channel is responsive.

    • Target Confirmation: Add 100 nM apamin (a specific SKCa blocker) to the bath. Expected result: Complete cessation of channel activity, confirming the molecular target identity.

References

  • Role of 11,12,15-Trihydroxyeicosatrienoic Acid as a New Endothelium-Derived Relaxing Factor - Hypertension - 1

  • Metabolomic profiling and identification of potential biomarkers of highly pathogenic avian influenza (H5N1) in chicken - Frontiers - 3

  • Endothelium-Derived Hyperpolarizing Factor - Arteriosclerosis, Thrombosis, and Vascular Biology - 2

  • Role of arachidonic acid lipoxygenase metabolites in the regulation of vascular tone - PMC - 4

  • Role of arachidonic acid lipoxygenase metabolites in acetylcholine-induced relaxations of mouse arteries - PMC - 5

  • Chronic Hypoxia Activates Lung 15-Lipoxygenase, Which Catalyzes Production of 15-HETE and Enhances Constriction in Neonatal Rabbit Pulmonary Arteries - Circulation Research - 6

Sources

Foundational

11,14,15-THETA: Biosynthesis, Metabolic Degradation, and Pathophysiological Roles

An In-Depth Technical Guide for Lipidomics Researchers and Drug Development Professionals Executive Summary The arachidonic acid (AA) cascade is a cornerstone of lipid signaling, traditionally dominated by the cyclooxyge...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Lipidomics Researchers and Drug Development Professionals

Executive Summary

The arachidonic acid (AA) cascade is a cornerstone of lipid signaling, traditionally dominated by the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. However, the 15-lipoxygenase-1 (15-LOX-1) pathway generates a unique class of bioactive mediators known as trihydroxyeicosatrienoic acids (THETAs). Among these, 11,14,15-THETA (11,14,15-trihydroxy-5Z,8Z,12E-eicosatrienoic acid) has emerged as a critical endothelium-derived hyperpolarizing factor (EDHF) and a potent mediator of hypoxic pulmonary vasoconstriction[1][2]. This whitepaper provides a comprehensive mechanistic analysis of the biosynthesis, metabolic degradation, and experimental isolation of 11,14,15-THETA, serving as a definitive guide for researchers targeting this pathway in cardiovascular and respiratory disease models.

Biosynthesis Pathway of 11,14,15-THETA

The endogenous synthesis of 11,14,15-THETA is a highly regulated, multi-step enzymatic cascade localized primarily within the vascular endothelium[3]. Unlike non-enzymatic lipid peroxidation products, the stereospecificity of THETAs dictates their biological activity.

  • Substrate Mobilization : Phospholipase A2 (PLA2) cleaves arachidonic acid from the sn-2 position of membrane phospholipids upon cellular activation (e.g., via acetylcholine or bradykinin).

  • Primary Oxygenation : 15-LOX-1 introduces molecular oxygen to the 15-carbon position of AA, generating the unstable intermediate 15(S)-hydroperoxyeicosatetraenoic acid (15-HPETE)[4].

  • Isomerization : A hydroperoxide isomerase catalyzes the intramolecular rearrangement of 15-HPETE into hydroxyepoxyeicosatrienoic acids (HEETAs), specifically yielding 15-H-11,12-EETA and 11-H-14,15-EETA[4].

  • Epoxide Hydrolysis : The epoxide ring of 11-H-14,15-EETA is rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to form 11,14,15-THETA. Concurrently, 15-H-11,12-EETA is hydrolyzed to its regioisomer, 11,12,15-THETA[4].

Biosynthesis PL Membrane Phospholipids AA Arachidonic Acid (AA) PL->AA Phospholipase A2 HPETE 15(S)-HPETE AA->HPETE 15-Lipoxygenase-1 HEETA HEETAs (15-H-11,12-EETA & 11-H-14,15-EETA) HPETE->HEETA Hydroperoxide Isomerase THETA1 11,14,15-THETA HEETA->THETA1 Epoxide Hydrolase (sEH) THETA2 11,12,15-THETA HEETA->THETA2 Epoxide Hydrolase (sEH)

Fig 1: Enzymatic cascade of 11,14,15-THETA biosynthesis from arachidonic acid.

Metabolic Degradation and Clearance

To maintain lipid homeostasis and terminate receptor-mediated signaling, 11,14,15-THETA is subjected to rapid metabolic degradation[5]. The clearance mechanisms parallel those of other eicosanoids but are highly dependent on the cellular context:

  • Omega-Oxidation : Cytochrome P450 enzymes (specifically the CYP4A and CYP4F families) hydroxylate the omega-terminus of the lipid chain, converting THETAs into highly polar dicarboxylic acids. This process drastically reduces their affinity for target ion channels.

  • Beta-Oxidation : Following omega-oxidation or direct import into peroxisomes/mitochondria, the carbon chain undergoes sequential cleavage of two-carbon units (acetyl-CoA), yielding chain-shortened, biologically inert metabolites.

  • Phospholipid Esterification : Acyl-CoA synthetases can activate THETAs, allowing their re-esterification into the sn-2 position of membrane phospholipids. This acts as a localized storage sink, effectively terminating active signaling while preserving the lipid for potential future release.

Degradation THETA 11,14,15-THETA Omega Omega-Oxidation (Dicarboxylic Acids) THETA->Omega CYP450 (CYP4A/4F) Beta Beta-Oxidation (Chain-shortened Metabolites) THETA->Beta Peroxisomal/Mitochondrial Enzymes Ester Phospholipid Esterification (Storage/Inactivation) THETA->Ester Acyl-CoA Synthetases

Fig 2: Primary metabolic degradation and clearance pathways of 11,14,15-THETA.

Pathophysiological Implications

Vasodilation and Endothelial Function

11,14,15-THETA and its regioisomer 11,12,15-THETA function as potent Endothelium-Derived Hyperpolarizing Factors (EDHFs). Upon synthesis in the endothelium, they act in a paracrine manner on adjacent vascular smooth muscle cells. By activating small-conductance calcium-dependent potassium channels (SKCa) and apamin-sensitive K+ channels, THETAs induce K+ efflux, membrane hyperpolarization, and subsequent vasorelaxation[4][6].

Hypoxic Pulmonary Vasoconstriction (HPV)

While THETAs act as vasodilators in systemic arteries (like the aorta), the 15-LOX-1 pathway exhibits a paradoxical role in the pulmonary circuit. Chronic hypoxia significantly upregulates 15-LOX-1 expression, leading to a surge in 15-HETE and THETA production[2]. This localized lipid accumulation is a primary driver of Hypoxic Pulmonary Vasoconstriction (HPV)—a critical homeostatic mechanism that diverts blood flow away from poorly ventilated alveoli to optimize gas exchange[2].

Biomarker for Viral Lung Injury

Recent metabolomic profiling has identified 11,14,15-THETA as a significantly upregulated biomarker in the lungs during highly pathogenic avian influenza (HPAI H5N1) infections[7]. The virus-induced lung pathology triggers severe localized hypoxia, which subsequently hyperactivates the 15-LOX-1 pathway, linking 11,14,15-THETA directly to the inflammatory and hypoxic cascade of severe viral pneumonia[7].

Experimental Protocols: Isolation and Quantification

The following protocol establishes a self-validating system for the isolation, identification, and quantification of 11,14,15-THETA from vascular tissues, ensuring high technical accuracy and reproducibility.

Step 1: Tissue Incubation and Pathway Isolation
  • Isolate target vascular tissue (e.g., rabbit aorta or pulmonary artery) and equilibrate in oxygenated physiological salt solution.

  • Causality Check (Pathway Isolation): Pre-incubate the tissue with Indomethacin (10 µM) and Miconazole (1 µM) for 20 minutes. Why? Indomethacin irreversibly inhibits COX enzymes, while Miconazole inhibits CYP450 epoxygenases. This forces the metabolic shunting of arachidonic acid exclusively through the LOX pathway, ensuring that any downstream epoxides/triols are strictly 15-LOX-1 derived[4].

  • Introduce 10 µM [14C]-Arachidonic Acid and incubate for 30 minutes at 37°C. The radiolabel acts as an internal tracer to distinguish de novo synthesized THETAs from background endogenous lipids[3].

Step 2: Lipid Extraction (Modified Bligh-Dyer)
  • Homogenize the tissue and transfer to a glass vial.

  • Causality Check (Acidification): Acidify the homogenate to pH 3.5 using 1M Citric Acid. Why? 11,14,15-THETA possesses a terminal carboxylic acid (pKa ~4.5). Acidification protonates the carboxylate group, neutralizing the molecule and drastically increasing its partition coefficient into the organic phase.

  • Add Chloroform:Methanol (2:1 v/v), vortex vigorously, and centrifuge at 2,000 x g for 10 minutes. Extract the lower organic phase and evaporate under a gentle stream of nitrogen gas.

Step 3: Reverse-Phase HPLC (rp-HPLC) Fractionation
  • Reconstitute the lipid film in the HPLC mobile phase (Acetonitrile/Water/Acetic Acid).

  • Inject onto a C18 reverse-phase column.

  • Causality Check (Polarity Separation): Because THETAs possess three hydroxyl groups, they are highly polar and will elute significantly earlier than HETEs and unreacted AA. Collect the fractions corresponding to the 17.5–18.5 minute retention window, which contains the HEETA and THETA pools[4].

Step 4: GC-MS / LC-MS/MS Derivatization and Analysis
  • To analyze via GC-MS, derivatize the THETA fraction into methyl ester, trimethylsilyl (TMS) ethers using diazomethane and BSTFA. Why? Eicosanoids are thermally labile and non-volatile; derivatization is mandatory for GC-MS stability.

  • Analyze the fragmentation pattern. The presence of specific daughter ions (e.g., m/z 283 and 235) confirms the regioisomeric identity of 11,14,15-THETA versus 11,12,15-THETA[2].

Workflow Iso Tissue Isolation Inc [14C]-AA Incubation Iso->Inc Ext Bligh-Dyer Extraction Inc->Ext HPLC rp-HPLC Separation Ext->HPLC MS Derivatization & GC-MS Analysis HPLC->MS

Fig 3: Self-validating experimental workflow for 11,14,15-THETA isolation and analysis.

Quantitative Data Summary

The following table summarizes the key physicochemical properties and mass spectrometry parameters required for the analytical differentiation of 15-LOX-1 metabolites.

Analyte / MetaboliteMolecular Weight ( g/mol )Precursor Ion [M-H]-Major GC-MS Fragments (m/z)Primary Biological Function
11,14,15-THETA 354.5353.2283, 235, 197Vasodilation, HPV mediator, Hypoxia biomarker
11,12,15-THETA 354.5353.2283, 235, 167EDHF, KCa channel activator
15-H-11,12-EETA 336.5335.2N/A (Unstable)Direct precursor to THETAs
15(S)-HETE 320.5319.2225, 319Pulmonary vasoconstrictor

References

  • Pfister SL, Spitzbarth N, Nithipatikom K, Edgemond WS, Falck JR, Campbell WB. "Identification of the 11,14,15- and 11,12, 15-trihydroxyeicosatrienoic acids as endothelium-derived relaxing factors of rabbit aorta." Journal of Biological Chemistry. 1998.[Link]

  • Zhu D, Medhora M, Campbell WB. "Chronic hypoxia activates lung 15-lipoxygenase, which catalyzes production of 15-HETE and enhances constriction in neonatal rabbit pulmonary arteries." Circulation Research. 2003.[Link]

  • Aggarwal NT, Holmes BB, Cui L, Viita H, Yla-Herttuala S, Campbell WB. "Adenoviral expression of 15-lipoxygenase-1 in rabbit aortic endothelium: role in arachidonic acid-induced relaxation." American Journal of Physiology-Heart and Circulatory Physiology. 2007.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11954059, 11,14,15-Theta." PubChem. 2026.[Link]

  • Frontiers in Microbiology. "Metabolomic profiling and identification of potential biomarkers of highly pathogenic avian influenza (H5N1) in chicken." Frontiers. 2025.[Link]

Sources

Exploratory

The Physiological Role of 11,14,15-THETA in Preclinical Models: A Mechanistic and Methodological Guide

Executive Summary In the complex landscape of lipidomics and vascular biology, 11,14,15-trihydroxyeicosatrienoic acid (11,14,15-THETA) has emerged as a critical eicosanoid mediator. Derived from the 15-lipoxygenase (15-L...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the complex landscape of lipidomics and vascular biology, 11,14,15-trihydroxyeicosatrienoic acid (11,14,15-THETA) has emerged as a critical eicosanoid mediator. Derived from the 15-lipoxygenase (15-LO) metabolism of arachidonic acid, this secondary allylic alcohol plays a highly specialized, tissue-dependent role in preclinical models[1]. While widely recognized for its function as an Endothelium-Derived Relaxing Factor (EDRF) in systemic arteries[2], recent metabolomic profiling also implicates 11,14,15-THETA in pulmonary hypoxic responses and severe viral-induced lung injury[3][4]. This whitepaper synthesizes the biosynthetic origins, physiological roles, and validated experimental methodologies for investigating 11,14,15-THETA in preclinical research.

Molecular Identity and Biosynthetic Pathway

11,14,15-THETA—chemically designated as (5Z,8Z,12E)-11,14,15-trihydroxyicosa-5,8,12-trienoic acid (C20H34O5, MW: 354.5 g/mol )—is an extracellular lipid metabolite[1][5]. Its biosynthesis is tightly restricted to tissues expressing 15-lipoxygenase-1 (15-LO-1), primarily the vascular endothelium[6].

The enzymatic cascade proceeds as follows:

  • Oxidation : Arachidonic acid (AA) is metabolized by 15-LO-1 to form 15-hydroperoxyeicosatetraenoic acid (15-HPETE)[7].

  • Rearrangement : 15-HPETE is rearranged by hydroperoxide isomerase into highly reactive epoxyeicosatrienoic acids (HEETAs), specifically 11-hydroxy-14,15-epoxyeicosatrienoic acid (11-H-14,15-EETA)[7][8].

  • Hydrolysis : Soluble epoxide hydrolase (sEH) or non-enzymatic acidic hydrolysis converts these HEETAs into stable trihydroxyeicosatrienoic acids, yielding the regioisomers 11,14,15-THETA and 11,12,15-THETA[7][8].

Biosynthesis AA Arachidonic Acid (AA) LOX 15-LO-1 AA->LOX Oxidation HPETE 15-HPETE LOX->HPETE Isomerase Hydroperoxide Isomerase HPETE->Isomerase Rearrangement HEETA 11-H-14,15-EETA Isomerase->HEETA sEH Soluble Epoxide Hydrolase HEETA->sEH Hydrolysis THETA 11,14,15-THETA sEH->THETA

Biosynthetic pathway of 11,14,15-THETA from Arachidonic Acid via 15-LO-1.

Physiological Roles in Preclinical Models

The physiological impact of 11,14,15-THETA is highly dependent on the vascular bed and the presence of pathological stressors.

Systemic Vasorelaxation (The EDRF/EDHF Hypothesis)

In systemic preclinical models (e.g., rabbit aorta and mesenteric arteries), 11,14,15-THETA acts as a potent Endothelium-Derived Hyperpolarizing Factor (EDHF)[6]. When the endothelium is stimulated by acetylcholine, it releases relaxing factors. Even under total blockade of nitric oxide synthase (NOS) and cyclooxygenase (COX), vasorelaxation persists due to 15-LO-1 metabolites[2][6]. 11,14,15-THETA induces this relaxation by activating apamin-sensitive, calcium-dependent potassium (K+) channels on vascular smooth muscle cells, leading to membrane hyperpolarization and subsequent vasodilation[9].

Pulmonary Vasculature and Hypoxic Constriction

In stark contrast to systemic arteries, the pulmonary circulation utilizes 15-LO metabolites to mediate vasoconstriction to optimize ventilation-perfusion matching. In neonatal rabbit models subjected to chronic hypoxia, the 15-LO pathway is significantly upregulated[4]. This results in a marked increase in the synthesis of 15-HETE and THETAs (including 11,14,15-THETA), which collectively enhance hypoxia-induced pulmonary vasoconstriction[4].

Biomarker of Viral Lung Injury

Recent metabolomic profiling has expanded the role of 11,14,15-THETA beyond baseline vascular tone. In avian models infected with highly pathogenic avian influenza (HPAI H5N1), 11,14,15-THETA is significantly upregulated in lung tissue[3]. The virus leverages host lipid and tryptophan metabolism to induce severe inflammation; the localized spike in 11,14,15-THETA serves as a direct biomarker of the resulting hypoxic lung injury and arachidonic acid cascade hyperactivation[3].

Data Summary: Tissue-Specific Effects of 11,14,15-THETA
Tissue Bed / Preclinical ModelSpeciesPrimary Physiological EffectMechanistic Pathway
Aorta & Mesenteric ArteriesRabbitDose-dependent VasorelaxationActivation of apamin-sensitive K+ channels
Pulmonary ArteriesNeonatal RabbitHypoxic VasoconstrictionUpregulation of 15-LO during chronic hypoxia
Lung Tissue (In Vivo Infection)ChickenInflammation / Tissue InjuryH5N1-induced lipid metabolism alteration

Experimental Workflows and Methodologies

To ensure scientific integrity and reproducibility, investigating 11,14,15-THETA requires rigorous, self-validating experimental designs. Below are the gold-standard protocols for functional and analytical characterization.

Ex Vivo Vascular Reactivity Assay

This protocol isolates the specific hyperpolarizing activity of 11,14,15-THETA by systematically eliminating confounding vasodilatory pathways.

Step-by-Step Methodology:

  • Tissue Preparation : Excise the descending thoracic aorta from a New Zealand White rabbit. Clean the tissue of adherent fat and cut it into 3-mm rings.

  • Organ Bath Mounting : Suspend the rings in a water-jacketed organ bath containing oxygenated (95% O2 / 5% CO2) Krebs-bicarbonate buffer at 37°C. Attach to an isometric force transducer.

  • Pathway Blockade (Critical Causality Step) : Incubate the tissue with Indomethacin (10 μM) and L-NAME (30 μM) for 30 minutes. Rationale: This completely inhibits COX (preventing prostacyclin synthesis) and NOS (preventing nitric oxide synthesis), ensuring any observed relaxation is strictly mediated by EDHFs like THETA[9].

  • Precontraction : Induce a stable baseline contraction using Phenylephrine (1 μM)[9].

  • THETA Administration : Add purified 11,14,15-THETA in cumulative concentrations (10⁻⁹ to 10⁻⁵ M) and record the percentage of relaxation.

  • Mechanistic Validation : To prove the relaxation is K+ channel-dependent, repeat the assay but pre-incubate the tissue with Apamin (100 nM) (a specific blocker of small-conductance Ca2+-activated K+ channels) or elevate the buffer K+ concentration to 20 mM[9]. Rationale: A blocked relaxation response in the presence of Apamin self-validates the K+ channel mechanism.

Workflow T Aorta Isolation B Block COX/NOS (Indomethacin/L-NAME) T->B P Precontract (Phenylephrine) B->P A Add 11,14,15-THETA P->A M Measure Relaxation A->M V Verify Mechanism (Apamin) M->V

Ex vivo vascular reactivity workflow for 11,14,15-THETA-mediated vasorelaxation.

Lipid Extraction and GC-MS Quantification

Because 11,14,15-THETA and 11,12,15-THETA are regioisomers, precise analytical separation is mandatory.

Step-by-Step Methodology:

  • Microsomal Incubation : Incubate tissue homogenates (e.g., hypoxic lung microsomes) with [1-¹⁴C]-Arachidonic Acid to trace metabolite generation[4].

  • Lipid Extraction : Acidify the reaction mixture to pH 3.5 and extract lipids using ethyl acetate. Evaporate under a nitrogen stream.

  • Reverse-Phase HPLC (rp-HPLC) : Resolve the metabolites using an octadecylsilyl (C18) column. Collect the fractions corresponding to the retention times of standard THETAs[4].

  • Derivatization : Convert the isolated THETAs to their pentafluorobenzyl (PFB) ester, trimethylsilyl (TMS) ether derivatives to increase volatility for mass spectrometry[2].

  • GC/MS Analysis : Analyze via Gas Chromatography/Mass Spectrometry. Rationale: The fragmentation patterns distinguish the regioisomers. 11,12,15-THETA characteristically yields a prominent m/z 283 fragment, whereas 11,14,15-THETA exhibits a distinct fragmentation profile, confirming its specific structural identity[2][4].

Conclusion

11,14,15-THETA is a highly specialized eicosanoid that bridges the gap between lipid metabolism and vascular physiology. By acting as an EDHF in systemic circulation and a vasoconstrictive/inflammatory mediator in the pulmonary system, it highlights the evolutionary adaptation of the 15-LO pathway to distinct tissue microenvironments. For drug development professionals, targeting the 15-LO/THETA axis presents a promising avenue for treating endothelial dysfunction, hypoxic pulmonary hypertension, and severe viral-induced acute respiratory distress syndrome (ARDS).

References

  • Role of 11,12,15-Trihydroxyeicosatrienoic Acid as a New Endothelium-Derived Relaxing Factor | Hypertension. American Heart Association Journals.[Link]

  • 11,14,15-Theta | C20H34O5 | CID 11954059 - PubChem. National Institutes of Health.[Link]

  • Identification of the 11,14,15- and 11,12, 15-trihydroxyeicosatrienoic acids as endothelium-derived relaxing factors of rabbit aorta. PubMed.[Link]

  • 15-Hydroxyeicosatetraenoic acid. Wikipedia.[Link]

  • Endothelial 15-Lipoxygenase-1 Overexpression Increases Acetylcholine-Induced Hypotension and Vasorelaxation in Rabbits | Hypertension. American Heart Association Journals.[Link]

  • Metabolomic profiling and identification of potential biomarkers of highly pathogenic avian influenza (H5N1) in chicken. Frontiers.[Link]

  • Adenoviral expression of 15-lipoxygenase-1 in rabbit aortic endothelium: role in arachidonic acid-induced relaxation. American Journal of Physiology.[Link]

  • Showing metabocard for 11,14,15-THETA (BMDB0004694). The Bovine Metabolome Database.[Link]

  • Chronic Hypoxia Activates Lung 15-Lipoxygenase, Which Catalyzes Production of 15-HETE and Enhances Constriction in Neonatal Rabbit Pulmonary Arteries | Circulation Research. American Heart Association Journals.[Link]

Sources

Foundational

what is the half-life of 11,14,15-theta in blood plasma

The Pharmacokinetics and Analytical Dynamics of 11,14,15-THETA in Blood Plasma: A Technical Whitepaper Executive Summary In the realm of lipidomics and vascular biology, eicosanoids serve as transient, highly potent auto...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacokinetics and Analytical Dynamics of 11,14,15-THETA in Blood Plasma: A Technical Whitepaper

Executive Summary

In the realm of lipidomics and vascular biology, eicosanoids serve as transient, highly potent autocrine and paracrine signaling molecules. Among these, 11,14,15-trihydroxyeicosatrienoic acid (11,14,15-THETA) occupies a unique biochemical niche. While its regioisomer, 11,12,15-THETA, is a well-documented endothelium-derived hyperpolarizing factor (EDHF) responsible for vasorelaxation[1], 11,14,15-THETA is vascularly inactive but has recently emerged as a critical metabolic biomarker for tissue hypoxia and severe lung injury[2].

As a Senior Application Scientist, I frequently encounter analytical errors in eicosanoid quantification. The fundamental challenge with 11,14,15-THETA lies not just in its endogenous plasma half-life, but in the extreme instability of its direct precursor, 15-hydroxy-11,12-epoxyeicosatrienoic acid (15-H-11,12-EETA)[3]. This whitepaper dissects the causality behind 11,14,15-THETA's pharmacokinetic profile, the mechanisms of its degradation, and provides a self-validating LC-MS/MS protocol designed to prevent ex vivo artifact generation.

Biosynthetic Pathway and Mechanistic Causality

11,14,15-THETA is a downstream product of the 15-lipoxygenase (15-LO-1) pathway[3]. Arachidonic acid (AA) is first oxygenated to 15(S)-hydroperoxyeicosatetraenoic acid (15-HPETE), which is subsequently converted by hydroperoxide isomerase into the highly unstable epoxide intermediate, 15-H-11,12-EETA[3].

The causality of 11,14,15-THETA generation is rooted in the chemical vulnerability of this epoxide intermediate. The epoxide group in 15-H-11,12-EETA is conjugated with a double bond, making it highly susceptible to nucleophilic attack and ring-opening[3]. In vivo, this epoxide is hydrolyzed either enzymatically by soluble epoxide hydrolase (sEH) or non-enzymatically in acidic microenvironments to form two regioisomers: 11,12,15-THETA and 11,14,15-THETA[3].

Pathway AA Arachidonic Acid (AA) HPETE 15(S)-HPETE AA->HPETE 15-LO-1 EETA 15-H-11,12-EETA (Precursor Epoxide) HPETE->EETA Hydroperoxide Isomerase THETA1 11,12,15-THETA (Active EDHF) EETA->THETA1 sEH / Acidic Hydrolysis THETA2 11,14,15-THETA (Hypoxia Biomarker) EETA->THETA2 Acidic Hydrolysis

Biosynthetic pathway of 11,14,15-THETA from Arachidonic Acid via 15-LO-1.

Pharmacokinetics and Half-Life Dynamics in Blood Plasma

When discussing the half-life of 11,14,15-THETA in blood plasma, we must differentiate between the stability of the active precursor and the clearance of the terminal metabolite.

The Precursor Half-Life (15-H-11,12-EETA): The true kinetic bottleneck in this pathway is the epoxide precursor. In an aqueous solution at physiological pH (7.4), 15-H-11,12-EETA has a half-life of approximately 33 hours[3]. However, in acidic conditions (pH 3.0), its half-life plummets to a mere ~50 seconds[3]. This rapid degradation strictly dictates the rate of endogenous 11,14,15-THETA formation.

The Metabolite Half-Life (11,14,15-THETA): Like most classical eicosanoids, 11,14,15-THETA is not stored in cells; it is synthesized on demand and acts locally[4]. Once released into the systemic circulation, free eicosanoids exhibit an extremely short plasma half-life, typically ranging from a few seconds to several minutes[4][5]. This rapid clearance is driven by:

  • Cellular Reuptake: Rapid sequestration by organic anion transporter polypeptides (OATPs).

  • Enzymatic Degradation: Extensive first-pass metabolism via β-oxidation and ω-oxidation in the liver and lungs[4].

Quantitative Data Summary
Metabolite / IntermediatePlasma Half-LifeBiological FunctionBaseline Plasma Concentration
15-H-11,12-EETA ~50 s (pH 3.0) / 33 h (pH 7.4)Unstable Epoxide PrecursorBelow LOD (Rapidly hydrolyzed)
11,12,15-THETA Seconds to minutes (in vivo)Active EDHF (Vasorelaxation)Low pg/mL range
11,14,15-THETA Seconds to minutes (in vivo)Hypoxia Biomarker (Inactive)Low pg/mL range (Spikes in hypoxia)

Analytical Challenges: The Causality of Artifact Generation

The most critical failure point in quantifying 11,14,15-THETA is the sample preparation phase. Standard lipidomic protocols often recommend acidifying plasma to pH 3.0 to protonate fatty acids and increase recovery during Solid Phase Extraction (SPE).

The Causality of Error: If you acidify plasma to pH 3.0, the endogenous pool of 15-H-11,12-EETA (which has a 50-second half-life at this pH) will undergo rapid, non-enzymatic ring-opening[3]. This artificially generates massive amounts of 11,14,15-THETA ex vivo. Consequently, the LC-MS/MS readout will reflect an artifactual inflation rather than the true physiological state. To measure true endogenous 11,14,15-THETA, the extraction protocol must be a self-validating system that strictly controls pH.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure scientific integrity and prevent ex vivo artifact generation, follow this step-by-step methodology for the quantification of 11,14,15-THETA.

Step 1: Plasma Collection and Quenching

  • Draw blood into K2-EDTA tubes pre-loaded with a cyclooxygenase/lipoxygenase inhibitor cocktail (e.g., Indomethacin and NDGA) and an antioxidant (0.005% BHT) to halt all ex vivo eicosanoid synthesis and auto-oxidation.

  • Centrifuge immediately at 4°C (2000 x g for 10 min) to separate plasma.

Step 2: Internal Standard (IS) Spiking

  • Spike 200 µL of plasma with 10 µL of a deuterated internal standard mix (e.g., 11,14,15-THETA-d11) to validate extraction recovery and correct for matrix effects.

Step 3: pH-Controlled Solid Phase Extraction (SPE)

  • Critical Step: Dilute the plasma 1:1 with a buffer. Do not acidify below pH 3.5. Maintaining the pH at ~4.0 ensures adequate protonation of the carboxylic acid moiety for SPE retention while preventing the rapid acid-catalyzed hydrolysis of 15-H-11,12-EETA[3].

  • Load onto a pre-conditioned Oasis HLB (or equivalent C18) SPE cartridge.

  • Wash with 5% methanol in water.

  • Elute with 100% ethyl acetate. Evaporate under a gentle stream of nitrogen and reconstitute in 50 µL of LC mobile phase.

Step 4: LC-MS/MS Analysis

  • Inject 10 µL onto a Reverse-Phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Utilize a gradient of Water (0.1% acetic acid) and Acetonitrile/Isopropanol.

  • Operate the mass spectrometer in Electrospray Ionization Negative (ESI-) mode using Multiple Reaction Monitoring (MRM). 11,14,15-THETA is detected via specific precursor-to-product ion transitions (m/z 353.2 → specific fragment ions).

Workflow Plasma Plasma Collection (EDTA + BHT) Spike Spike Internal Std (Deuterated) Plasma->Spike SPE Solid Phase Extraction (Strict pH > 3.5) Spike->SPE LC Reverse-Phase LC (C18 Column) SPE->LC MS ESI-MS/MS (MRM Mode) LC->MS

Self-validating LC-MS/MS workflow for plasma eicosanoid quantification.

Clinical and Diagnostic Relevance

While 11,12,15-THETA is the active vasorelaxant, the historically "inactive" 11,14,15-THETA is gaining traction in diagnostic lipidomics. Because the non-enzymatic hydrolysis of 15-H-11,12-EETA is accelerated in acidic and hypoxic microenvironments, elevated plasma levels of 11,14,15-THETA serve as a surrogate biomarker for severe tissue stress. Recent metabolomic profiling has identified 11,14,15-THETA as a significantly upregulated biomarker in hypoxic lung injury, such as that induced by highly pathogenic avian influenza (HPAI H5N1)[2].

By mastering the pH-dependent causality of its extraction, researchers can accurately leverage 11,14,15-THETA's short half-life to capture real-time snapshots of vascular and pulmonary pathology.

References

  • Role of 11,12,15-Trihydroxyeicosatrienoic Acid as a New Endothelium-Derived Relaxing Factor Source: Hypertension (American Heart Association Journals) URL:[Link]

  • Identification of 15-hydroxy-11,12-epoxyeicosatrienoic acid as a vasoactive 15-lipoxygenase metabolite in rabbit aorta Source: American Journal of Physiology URL:[Link]

  • Metabolomic profiling and identification of potential biomarkers of highly pathogenic avian influenza (H5N1) in chicken Source: Frontiers in Microbiology URL:[Link]

  • Differential expression of eicosanoid pathways after whole blood stimulation in asthma patients Source: National Institutes of Health (PMC) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: In Vivo Dosing of Eicosanoids Using Prostaglandin E2 as a Model

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of lipophilic signaling molecules, using Prostaglandin E2 (PGE2) as a re...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of lipophilic signaling molecules, using Prostaglandin E2 (PGE2) as a representative eicosanoid. Due to the inherent challenges in handling compounds like "11,14,15-theta," which may be novel or proprietary, this guide establishes a robust framework based on the well-characterized properties of PGE2. The protocols herein detail critical aspects of experimental design, from formulation and vehicle selection to administration routes and dosing considerations, ensuring scientific integrity and reproducibility.

Introduction: The Challenge of Dosing Lipophilic Mediators

Eicosanoids, such as prostaglandins, are potent, locally acting lipid mediators that regulate a vast array of physiological and pathological processes, including inflammation, immunity, and cancer.[1][2] Their therapeutic potential is significant, yet their translation into in vivo models is fraught with challenges. These molecules are often characterized by:

  • Poor Aqueous Solubility: Being lipophilic, they are sparingly soluble in aqueous buffers, complicating the preparation of homogenous and biocompatible formulations.[3]

  • Chemical Instability: Prostaglandins can be unstable in aqueous solutions, with stability being highly pH-dependent.[4] Basic conditions (pH > 7.4) can lead to rapid degradation.[3]

  • Rapid Metabolism: PGE2 has an extremely short half-life in circulation, estimated to be around 30 seconds, due to rapid metabolism by enzymes like 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[5] This necessitates careful consideration of the administration route to ensure the compound reaches its target tissue at a sufficient concentration.

  • Potent, Pleiotropic Effects: PGE2 signals through at least four distinct G protein-coupled receptors (EP1, EP2, EP3, and EP4), which can trigger opposing downstream pathways.[6][7][8] This complexity demands precise dose-response studies to delineate specific biological effects.

This guide uses PGE2 as a model to address these challenges, providing field-proven insights and validated protocols that can be adapted for other novel eicosanoids.

Foundational Knowledge: PGE2 Signaling

Understanding the mechanism of action is critical for designing meaningful in vivo experiments. PGE2 signaling is transduced through its four receptors, which are differentially expressed across tissues and couple to different G-proteins, leading to varied cellular responses.[2][3][6]

  • EP1: Couples to Gq, increasing intracellular calcium.[1]

  • EP2 & EP4: Couple to Gs, activating adenylate cyclase and increasing cyclic AMP (cAMP) levels.[1][8]

  • EP3: Primarily couples to Gi, inhibiting adenylate cyclase and decreasing cAMP.[1][8]

This divergent signaling underscores why the observed in vivo effect of a PGE2 analog can be highly dependent on the dose, administration route, and the specific receptor subtypes present in the target tissue.

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 PGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PI3K PI3K/Akt EP4->PI3K PLC PLC Gq->PLC AC_inc Adenylyl Cyclase Gs->AC_inc AC_dec Adenylyl Cyclase Gi->AC_dec IP3_DAG ↑ IP3/DAG ↑ Ca2+ PLC->IP3_DAG cAMP_inc ↑ cAMP AC_inc->cAMP_inc cAMP_dec ↓ cAMP AC_dec->cAMP_dec Cellular_Response1 Cellular Response (e.g., Contraction) IP3_DAG->Cellular_Response1 PKA PKA cAMP_inc->PKA Cellular_Response3 Cellular Response (e.g., Inhibition) cAMP_dec->Cellular_Response3 Cellular_Response2 Cellular Response (e.g., Relaxation, Proliferation) PKA->Cellular_Response2 PI3K->Cellular_Response2

Caption: PGE2 signaling via EP receptors.

Formulation and Vehicle Selection: A Self-Validating System

The choice of vehicle is paramount for ensuring the stability, bioavailability, and accurate delivery of PGE2. An inappropriate vehicle can lead to compound precipitation, degradation, or unintended physiological effects, compromising the validity of the experiment.

Stock Solution Preparation

Causality: PGE2 is a crystalline solid that is highly soluble in organic solvents but sparingly soluble in aqueous buffers.[3][6] Therefore, a concentrated stock solution must first be prepared in an organic solvent. Ethanol is a common and effective choice.[4][6]

Protocol: Preparation of 1 mg/mL PGE2 Stock in Ethanol

  • Materials: Crystalline PGE2 (e.g., Cayman Chemical Item No. 14010[6]), absolute ethanol (200 proof, anhydrous).

  • Procedure: a. Allow the sealed vial of crystalline PGE2 to equilibrate to room temperature before opening to prevent condensation. b. Under sterile conditions, dissolve the PGE2 in absolute ethanol to a final concentration of 1 mg/mL.[4] c. Vortex gently until the solid is completely dissolved. d. Purge the vial headspace with an inert gas (e.g., argon or nitrogen) to displace oxygen and minimize oxidation.[6] e. Store the stock solution at -20°C. In absolute ethanol, PGE2 is stable for at least one month at -20°C and for years when stored properly.[3][4][6]

Working Solution (Dosing Formulation) Preparation

Causality: The final dosing solution requires further dilution of the ethanol stock into a biocompatible vehicle. The key considerations are maintaining PGE2 solubility and stability while minimizing the final concentration of the organic solvent to avoid toxicity.[6] A final ethanol concentration of <5% is generally well-tolerated for most in vivo routes.

Protocol: Preparation of Dosing Formulation

  • Materials: 1 mg/mL PGE2 stock in ethanol, sterile isotonic saline (0.9% NaCl) or sterile Phosphate-Buffered Saline (PBS, pH 7.2).

  • Procedure: a. On the day of the experiment, retrieve the stock solution from -20°C storage and allow it to thaw. b. Calculate the required volume of stock solution based on the desired final concentration and total volume of the dosing formulation. c. Perform serial dilutions if necessary for low-concentration dose groups. d. Slowly add the calculated volume of the ethanol stock to the sterile saline or PBS while vortexing gently. This rapid dilution into a large volume of aqueous buffer prevents precipitation. e. Crucially, prepare this working solution fresh immediately before administration. Aqueous solutions of PGE2 are not recommended for storage for more than one day.[3][6]

Table 1: Recommended Vehicle Compositions

Administration RoutePrimary VehicleCo-Solvent/ExcipientMax Co-Solvent %Rationale & Citation
Intraperitoneal (IP) Sterile WaterEthanol4%Minimizes peritoneal irritation while maintaining solubility.[9]
Subcutaneous (SC) Sterile PBS (pH 7.2)Ethanol<2%Isotonic vehicle is less likely to cause injection site reactions.[10]
Intravenous (IV) Sterile Saline (0.9%)Ethanol<1%Must be isotonic and have minimal organic solvent to prevent hemolysis and embolism.
Intradermal (ID) Sterile Saline (0.9%)N/A0% (if possible)Localized administration; requires high aqueous solubility or micro-suspension.

Administration Routes and Dosing Guidelines

The choice of administration route directly impacts the pharmacokinetic and pharmacodynamic profile of PGE2. The route should be selected based on the scientific question, whether a systemic or local effect is desired.

Caption: Workflow for In Vivo PGE2 Administration.

Systemic Administration
  • Rationale: A common route for systemic delivery in rodents. It provides a large surface area for absorption into the portal circulation, though it is subject to first-pass metabolism in the liver.

  • Dose Range (Mice): Doses can range widely depending on the desired effect. For example, a study investigating hematopoietic effects used 6 mg/kg twice daily.[9] In contrast, studies on hyperthermia used lower doses of 0.05 and 0.5 mg/kg in rats.[11]

  • Protocol:

    • Restrain the mouse appropriately.

    • Tilt the animal slightly head-down to displace the abdominal organs.

    • Insert a 25-27 gauge needle into the lower left or right abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure the needle has not entered a blood vessel or organ.

    • Inject the dosing solution smoothly. Recommended injection volume is typically 10 mL/kg.

  • Rationale: Provides a slower, more sustained release compared to IP or IV routes, which can be advantageous for compounds with short half-lives. A stable, long-acting analog of PGE2, 16,16-dimethyl PGE2, is often administered subcutaneously.[10][12]

  • Dose Range (Rats/Mice): For local effects on tendons, doses as low as 800 ng have been used in rats.[13] For systemic effects using analogs, doses around 1.3-1.7 mg/kg have been documented in mice.[10]

  • Protocol:

    • Restrain the animal.

    • Grasp the loose skin over the scruff of the neck or the flank to form a "tent".[14][15]

    • Insert a 25-27 gauge needle, bevel up, into the base of the tented skin.[14]

    • Aspirate to check for correct placement.[14]

    • Inject the solution, which will form a small bleb under the skin.

  • Rationale: Bypasses absorption barriers and first-pass metabolism, leading to 100% bioavailability and a rapid onset of action. This route is ideal for studying acute systemic effects but is also subject to the fastest clearance.

  • Dose Range (Mice): Doses ranging from 10⁻⁴ to 100 µ g/mouse/day have been used to study effects on myelopoiesis.[16]

  • Protocol:

    • Properly restrain the mouse, often using a specialized restraining device to expose the tail.

    • Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

    • Using a 27-30 gauge needle, enter one of the lateral tail veins at a shallow angle.

    • A successful cannulation is often indicated by a flash of blood in the needle hub.

    • Inject the solution slowly. Resistance or swelling indicates a failed attempt.

Local Administration
  • Rationale: Used to achieve high concentrations in a specific target tissue while minimizing systemic exposure and potential side effects. The route is highly dependent on the target.

  • Examples:

    • Intradermal (ID): Injection into the paw is a common model for studying pain and hyperalgesia. Doses in rats range from 0.03 to 30 µg per paw.[17] Notably, studies have shown that ID injection is more effective at inducing hyperalgesia than SC injection at the same site, highlighting the importance of precise targeting.[18]

    • Intranasal: Used to study effects on airway inflammation and sensitization.[19]

    • Peritendinous: Local injection around a tendon to study its role in tendinopathy and healing.[13]

Table 2: Summary of Dosing Guidelines (PGE2 in Rodents)

RouteSpeciesDose RangeBiological Model / EffectCitation
IP Mouse6 mg/kg (twice daily)Hematopoietic stem cell expansion[9]
IP Rat0.05 - 0.5 mg/kgAttenuation of hyperthermia[11][20]
IV Mouse0.0001 - 100 µ g/mouse/day Modulation of myelopoiesis[16]
ID Rat0.03 - 30 µ g/paw Thermal hyperalgesia[17]
Local Rat800 ng (peritendinous)Tendon remodeling[13]

Note: These doses are starting points. It is imperative to perform a dose-response study for any new compound or experimental model.

Trustworthiness: Experimental Controls and Validation

Every protocol must be a self-validating system. The following controls are essential for interpreting in vivo data involving PGE2 or its analogs.

  • Vehicle Control: This is the most critical control group. Animals must be dosed with the exact same vehicle formulation (including the same final concentration of ethanol) used for the active compound, administered via the same route and schedule. This accounts for any physiological effects of the vehicle itself.[9]

  • Dose-Response: Administering multiple doses (e.g., low, medium, high) is essential to establish a dose-dependent effect and identify the optimal concentration. Some effects of PGE2 can be biphasic.[21]

  • Time-Course Analysis: Due to the rapid metabolism of PGE2, it is crucial to assess outcomes at multiple time points post-administration to capture the peak effect and its duration.

  • Pharmacokinetic (PK) Analysis: For novel compounds or administration routes, collecting plasma and tissue samples at various time points post-dosing is necessary to determine the compound's concentration (Cmax), half-life (t1/2), and overall exposure (AUC).[12] This validates that the compound is being delivered as expected.

Conclusion and Best Practices

The successful in vivo application of eicosanoids like PGE2, or novel analogs such as "11,14,15-theta," hinges on a meticulous and scientifically grounded approach. The causality-driven protocols and guidelines presented here provide a robust framework for researchers. Key takeaways include the absolute necessity of a proper vehicle, the critical choice of administration route based on the scientific question, and the implementation of rigorous controls. By adhering to these principles, researchers can generate reliable, reproducible, and translatable in vivo data, advancing our understanding of these potent lipid mediators and their therapeutic potential.

References

  • Hoggatt, J., Mohammad, K. S., Singh, P., Hoggatt, A. F., Chitteti, B. R., Speth, J. M., ... & Pelus, L. M. (2013). In vivo prostaglandin E2 treatment alters the bone marrow microenvironment and preferentially expands short-term hematopoietic stem cells.
  • Ferry, S. T., Dahners, L. E., Afshari, H. M., & Weinhold, P. S. (2007). The effects of prostaglandin E2 on the structural properties of the rat patellar tendon. Journal of Orthopaedic Research, 25(3), 374-380.
  • Wang, D., & Dubois, R. N. (2010). Eicosanoids and cancer.
  • Li, T., Wu, Y., Wang, L., & Zong, L. (2022). The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. Journal of Immunology Research, 2022.
  • Shaw, J. E., & Ramwell, P. W. (1968). Storage life of prostaglandin E2 in ethanol and saline.
  • Miller, B., & Yaksh, T. L. (2003). A dose response study of the effect of prostaglandin E2 on thermal nociceptive sensitivity. Pharmacology Biochemistry and Behavior, 75(3), 637-643.
  • Chun, K. S., Akunda, J. K., Langenbach, R., & Surh, Y. J. (2004). Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation.
  • Taiwo, Y. O., & Levine, J. D. (1990).
  • Sheng, H., Shao, J., Washington, M. K., & DuBois, R. N. (2001). Prostaglandin E2 increases growth and motility of colorectal carcinoma cells. Journal of Biological Chemistry, 276(21), 18075-18081.
  • MP Biomedicals. (n.d.). Prostaglandin E2 - Technical Information. Retrieved from [Link]

  • Markosyan, N., & Ammosova, T. (2016). The complex role of prostaglandin E2-EP receptor signaling in wound healing. Journal of cellular physiology, 231(11), 2344-2351.
  • Idzko, M., Hammad, H., van Nimwegen, M., Kool, M., Vos, N., Hoogsteden, H. C., ... & Lambrecht, B. N. (2007). Locally administered prostaglandin E2 prevents aeroallergen-induced airway sensitization in mice through immunomodulatory mechanisms. The Journal of Immunology, 178(8), 5278-5285.
  • Gentile, P. S., & Pelus, L. M. (1987). In vivo modulation of myelopoiesis by prostaglandin E2. II. Inhibition of granulocyte-monocyte progenitor cell (CFU-GM) cell-cycle rate.
  • University of Iowa. (n.d.). SOP 10.9.1 - Subcutaneous Injection in Rats. Retrieved from [Link]

  • Ekman, G., Granström, E., & Ulmsten, U. (1986). Influence of vehicle form on efficiency of prostaglandin E2 gel for cervical ripening. Obstetrics & Gynecology, 67(4), 529-532.
  • Gourine, A. V. (1998). Intraperitoneal injections of prostaglandin E2 attenuate hyperthermia induced by restraint or interleukin-1 in rats. British journal of pharmacology, 124(6), 1171-1176.
  • Gourine, A. V. (1998).
  • Gentile, P., Byer, D., & Pelus, L. M. (1983). In Vivo Modulation of Murine Myelopoiesis Following Intravenous Administration of Prostaglandin E2. Blood, 62(5), 1100-1107.
  • Gopalakrishnan, M., Plett, P. A., Sampson, C. H., D'Andrea, A. D., & Pelus, L. M. (2024). Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates.
  • Gopalakrishnan, M., Plett, P. A., Sampson, C. H., D'Andrea, A. D., & Pelus, L. M. (2024).
  • Uysal, C., Ustdal, A., Sonmez, M. F., & Ozturk, F. (2013). Histopathologic investigation of the effects of prostaglandin E2 administered by different methods on tooth movement and bone metabolism. Korean Journal of Orthodontics, 43(6), 286-294.
  • Newberry, R. D., McDonough, J. S., Stenson, W. F., & Lorenz, R. G. (2009). Prostaglandin E2 suppresses the differentiation of retinoic acid–producing dendritic cells in mice and humans. Gastroenterology, 136(2), 589-598.
  • Nasser, M. W., Qamri, Z., De la Rosa, M., & Shurin, M. R. (2011). PGE2 pulsing of murine bone marrow cells reduces migration of daughter monocytes/macrophages in vitro and in vivo. Journal of leukocyte biology, 90(4), 785-792.
  • Amir, S., & Schiavetto, A. (1990).
  • University Animal Care, University of Arizona. (n.d.). Rodent Subcutaneous (SQ/SC) Administration. Retrieved from [Link]

  • Olofsson, J. I., & Leung, P. C. K. (1996). Distribution and Function of Prostaglandin E2 Receptors in Mouse Uterus: Translational Value for Human Reproduction. Journal of Clinical Endocrinology & Metabolism, 81(10), 3745-3752.
  • Skarzynski, D. J., Mlodawska, W., & Okuda, K. (2022). The Effects of Prostaglandin E2 Treatment on the Secretory Function of Mare Corpus Luteum Depends on the Site of Application: An in vivo Study. Frontiers in Endocrinology, 13, 829983.
  • Singh, A., & Gupta, V. (2023). Prostaglandin E2 (Dinoprostone). In StatPearls.
  • Takeda, S., Boulden, D. M., & McCrimmon, D. R. (2019). Prostaglandin E2 Exerts Biphasic Dose Response on the PreBötzinger Complex Respiratory-Related Rhythm. Frontiers in Physiology, 10, 142.
  • Ojewole, J. A. O. (2006). In Vivo Inhibition of Prostaglandin E2 Production by Crude Aqueous Extract of the Root Bark of Zanthoxylum Xanthoxyloides. Inflammopharmacology, 14(1-2), 44-49.

Sources

Application

Application Note: High-Efficiency Extraction and LC-MS/MS Quantification of 11,14,15-THETA from Complex Biological Matrices

Introduction & Biological Significance 11,14,15-trihydroxyeicosatrienoic acid (11,14,15-THETA) is a potent endothelium-derived relaxing factor (EDRF) and hyperpolarizing factor (EDHF) that plays a critical role in vasore...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

11,14,15-trihydroxyeicosatrienoic acid (11,14,15-THETA) is a potent endothelium-derived relaxing factor (EDRF) and hyperpolarizing factor (EDHF) that plays a critical role in vasoregulation[1]. Synthesized via the 15-lipoxygenase (15-LOX) pathway, arachidonic acid is first converted to 15-HPETE, then to a hydroxyepoxyeicosatrienoic acid (15-H-11,12-EETA) by hydroperoxide isomerase. Finally, it is hydrolyzed by soluble epoxide hydrolase (sEH) or acidic conditions into 11,14,15-THETA and its regioisomer 11,12,15-THETA[2].

Accurate quantification of 11,14,15-THETA in complex matrices (e.g., plasma, tissue homogenates) is analytically challenging due to its low endogenous abundance, structural similarity to other oxylipins, and susceptibility to ex vivo auto-oxidation. This application note details a robust Solid-Phase Extraction (SPE) methodology coupled with LC-MS/MS, designed to ensure high recovery, minimize matrix effects, and prevent the artifactual generation of lipid mediators[3].

Biosynthetic Pathway of 11,14,15-THETA

Understanding the enzymatic and non-enzymatic generation of THETAs is critical for designing the extraction protocol, particularly regarding the need for rapid enzyme quenching and pH control to prevent artifactual epoxide hydrolysis.

Pathway AA Arachidonic Acid (AA) HPETE 15-HPETE AA->HPETE 15-LOX HEETA 15-H-11,12-EETA HPETE->HEETA Hydroperoxide Isomerase THETA 11,14,15-THETA & 11,12,15-THETA HEETA->THETA sEH or Acidic Hydrolysis

Biosynthetic pathway of 11,14,15-THETA from Arachidonic Acid.

Experimental Design & Causality (The "Why")

As a Senior Application Scientist, I emphasize that an analytical protocol is only as reliable as its controls. To establish a self-validating system, the following mechanistic choices are integrated into this workflow:

  • Prevention of Ex Vivo Auto-oxidation: Arachidonic acid rapidly auto-oxidizes ex vivo, which can artificially inflate THETA levels. We mandate the addition of Butylated hydroxytoluene (BHT) (an antioxidant) immediately upon sample collection to halt lipid peroxidation.

  • Solid-Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE): While LLE is common for bulk lipids, polymeric reversed-phase SPE (e.g., Oasis HLB or Strata-X) provides superior cleanup for trace eicosanoids[4]. The hydrophilic-lipophilic balance of these sorbents perfectly captures both the polar trihydroxy groups and the hydrophobic aliphatic tail of 11,14,15-THETA, while allowing polar matrix interferents (salts, peptides) to be washed away[3].

  • Internal Standardization: A deuterated internal standard (e.g., 15-HETE-d8 or 14,15-EET-d11) must be spiked before deproteinization. This corrects for both extraction recovery losses and LC-MS/MS ion suppression (matrix effects), ensuring absolute quantification[5].

Step-by-Step Extraction Protocol

Reagents & Materials
  • Sorbent: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, 30 mg/1 mL).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water (H₂O), and Formic Acid (FA).

  • Additives: BHT (10 mg/mL in ethanol).

  • Internal Standard (IS): Deuterated eicosanoid mix (10 ng/mL).

Sample Pre-treatment
  • Collection: Collect blood in EDTA tubes. Immediately add 10 µL of BHT solution per 1 mL of blood. Centrifuge at 2,000 × g for 10 min at 4°C to separate plasma.

  • Spiking: Transfer 500 µL of plasma to a clean microcentrifuge tube. Add 10 µL of the IS mix. Vortex for 10 seconds.

  • Deproteinization: Add 500 µL of ice-cold MeOH (containing 0.1% FA) to precipitate proteins and disrupt lipid-protein binding.

  • Centrifugation: Incubate on ice for 15 minutes, then centrifuge at 12,000 × g for 10 minutes at 4°C.

  • Dilution: Transfer the supernatant to a new tube and dilute with 4 mL of MS-grade H₂O.

    • Causality Note: Diluting the organic content to <10% is critical; otherwise, the target analytes will break through the SPE sorbent during the loading phase.

Solid-Phase Extraction (SPE) Workflow

SPE_Workflow Step1 1. Condition Sorbent 2 mL MeOH, then 2 mL H2O Step2 2. Load Sample Apply diluted supernatant (1 mL/min) Step1->Step2 Step3 3. Wash Interferences 2 mL 10% MeOH in H2O Step2->Step3 Step4 4. Elute Target Lipids 2 mL 100% MeOH or Acetonitrile Step3->Step4 Step5 5. Evaporate & Reconstitute Dry under N2, resuspend in 50 µL LC buffer Step4->Step5

Step-by-step SPE workflow for 11,14,15-THETA isolation using polymeric sorbents.

  • Conditioning: Pass 2 mL of 100% MeOH through the HLB cartridge, followed by 2 mL of MS-grade H₂O. Do not let the sorbent dry out.

  • Loading: Load the diluted sample supernatant onto the cartridge at a controlled flow rate of ~1 mL/min to ensure optimal interaction time with the sorbent.

  • Washing: Wash the cartridge with 2 mL of 10% MeOH in H₂O to elute salts, polar metabolites, and residual proteins. Dry the cartridge under maximum vacuum for 5 minutes.

  • Elution: Elute 11,14,15-THETA and other oxylipins using 2 mL of 100% MeOH (or ACN) into a clean glass vial.

  • Concentration: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂) at room temperature.

  • Reconstitution: Resuspend the dried residue in 50 µL of LC mobile phase (e.g., ACN/H₂O/FA, 60:40:0.02, v/v). Vortex thoroughly and transfer to an autosampler vial with a glass insert.

Quantitative Data & LC-MS/MS Parameters

For highly specific quantification, Reversed-Phase Liquid Chromatography (RPLC) coupled to a triple quadrupole mass spectrometer operating in Negative Electrospray Ionization (ESI-) mode is utilized.

Table 1: Analytical Parameters for 11,14,15-THETA and Related Eicosanoids

AnalyteMolecular FormulaExact Mass (Da)Precursor Ion[M-H]⁻Primary Product Ion (m/z)Typical Recovery (%)LOD (ng/mL)
11,14,15-THETA C₂₀H₃₄O₅354.24353.2163.1 / 145.182 - 88%~0.50
11,12,15-THETA C₂₀H₃₄O₅354.24353.2163.1 / 145.180 - 85%~0.50
14,15-EET C₂₀H₃₂O₃320.23319.2219.175 - 80%~0.50
15-HETE-d8 (IS) C₂₀H₂₄D₈O₃328.28327.3226.2N/A (Internal Std)N/A

Note: The limit of detection (LOD) and recovery rates are highly dependent on the matrix and the specific MS platform used, but polymeric SPE generally yields >80% recovery for trihydroxyeicosatrienoic acids[5].

References

  • Identification of the 11,14,15- and 11,12, 15-trihydroxyeicosatrienoic acids as endothelium-derived relaxing factors of rabbit aorta - PubMed. nih.gov. 1

  • Identification of 15-hydroxy-11,12-epoxyeicosatrienoic acid as a vasoactive 15-lipoxygenase metabolite in rabbit aorta - American Journal of Physiology. physiology.org. 2

  • A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC. nih.gov. 4

  • Tailored Polymer-Based Selective Extraction of Lipid Mediators from Biological Samples. mdpi.com.3

  • A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed. nih.gov. 5

Sources

Method

Application Notes and Protocols for the Laboratory Synthesis of 11,14,15-THETA Derivatives

Abstract This comprehensive guide provides a detailed protocol for the laboratory synthesis of 11,14,15-trihydroxyeicosatrienoic acid (11,14,15-THETA), a biologically significant lipid mediator. The protocol is designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed protocol for the laboratory synthesis of 11,14,15-trihydroxyeicosatrienoic acid (11,14,15-THETA), a biologically significant lipid mediator. The protocol is designed for researchers, scientists, and professionals in drug development. We present a convergent and stereoselective synthetic route, detailing each experimental step from commercially available starting materials to the final purified product. The causality behind experimental choices is explained, and methods for purification and characterization are provided. This document aims to serve as a practical and authoritative resource for the synthesis of this important eicosanoid and its derivatives.

Introduction: The Biological Significance of 11,14,15-THETA

Eicosanoids are a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, such as arachidonic acid. They play crucial roles in a myriad of physiological and pathophysiological processes, including inflammation, immunity, and cardiovascular function.[1] Within this extensive family, the trihydroxyeicosatrienoic acids (THETAs) are emerging as important mediators.

Specifically, 11,14,15-THETA has been identified as an endothelium-derived relaxing factor, highlighting its potential role in regulating vascular tone and blood pressure.[2] Its biosynthesis in vivo is thought to proceed through the 15-lipoxygenase pathway, followed by enzymatic rearrangement and hydrolysis.[2] The precise stereochemistry of the hydroxyl groups is critical for its biological activity, making stereocontrolled chemical synthesis an essential tool for further biological investigation and drug discovery efforts.

This application note outlines a robust and reproducible synthetic strategy to obtain 11,14,15-THETA with high stereochemical purity.

Retrosynthetic Strategy

A convergent retrosynthetic analysis was devised to maximize efficiency and allow for the preparation of stereoisomers by substituting the appropriate chiral catalysts. The target molecule, (5Z,8Z,12E)-11,14,15-trihydroxyicosa-5,8,12-trienoic acid, is disconnected into three key fragments (A, B, and C), as illustrated in the diagram below. This approach allows for the parallel synthesis of the building blocks, which are then coupled in the final stages.

retrosynthesis cluster_fragments Key Fragments target 11,14,15-THETA frag_A Fragment A (C1-C9) target->frag_A Wittig Olefination frag_B Fragment B (C10-C13) target->frag_B Sonogashira Coupling frag_C Fragment C (C14-C20) target->frag_C Coupling

Caption: Retrosynthetic analysis of 11,14,15-THETA.

Synthesis of Key Fragments

Synthesis of Fragment A: (Z,Z)-Nona-2,5-dien-8-ynoic Acid Derivative

This fragment provides the C1-C9 backbone containing the two cis-double bonds and a terminal alkyne for coupling. A Wittig reaction is a reliable method for the stereoselective formation of cis-alkenes.[3]

Protocol 1: Synthesis of Fragment A

  • Step 1: Synthesis of the Phosphonium Salt.

    • To a solution of 3-bromopropanol (1.0 eq) in acetonitrile, add triphenylphosphine (1.0 eq).

    • Reflux the mixture for 12 hours.

    • Cool the reaction to room temperature and collect the precipitate by filtration. Wash with cold diethyl ether and dry under vacuum to yield the phosphonium salt.

  • Step 2: Wittig Reaction.

    • Suspend the phosphonium salt (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.

    • Add n-butyllithium (1.0 eq) dropwise and stir for 1 hour to form the ylide.

    • Add a solution of a suitable C6 aldehyde precursor with a terminal alkyne (e.g., 5-hexynal) (1.0 eq) in THF.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield the desired (Z)-alkenyl alkyne alcohol.

  • Step 3: Oxidation to the Carboxylic Acid.

    • Dissolve the alcohol from the previous step (1.0 eq) in acetone.

    • Cool the solution to 0 °C and add Jones reagent dropwise until a persistent orange color is observed.

    • Stir for 1 hour at 0 °C.

    • Quench the reaction with isopropanol and dilute with water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude carboxylic acid (Fragment A).

Synthesis of Fragment B: Chiral Propargyl Alcohol Derivative

This three-carbon fragment will be introduced via a coupling reaction. For stereocontrol at the C11 position, a chiral building block is required.

Protocol 2: Synthesis of a Chiral C10-C13 Precursor

A suitable precursor for this fragment is a protected chiral propargyl alcohol derivative, which can be synthesized from commercially available chiral epoxides.

  • Step 1: Opening of Chiral Epoxide.

    • To a solution of lithium acetylide-ethylenediamine complex (1.5 eq) in anhydrous DMSO under an inert atmosphere, add a solution of a suitable chiral epoxide (e.g., (R)-propylene oxide) (1.0 eq) in DMSO.

    • Stir the reaction at room temperature for 12 hours.

    • Pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by silica gel chromatography to obtain the chiral alkynyl alcohol.

  • Step 2: Protection and Functionalization.

    • Protect the secondary alcohol with a suitable protecting group (e.g., tert-butyldimethylsilyl ether).

    • The terminal alkyne can then be converted to a vinyl halide for the Sonogashira coupling.

Synthesis of Fragment C: Chiral 1,2-Diol

The 1,2-diol at C14 and C15 can be installed with high stereoselectivity using the Sharpless Asymmetric Dihydroxylation (SAD).[4][5]

Protocol 3: Synthesis of Fragment C

  • Step 1: Preparation of the Alkene Precursor.

    • A suitable precursor is a protected 1-hepten-3-ol. This can be synthesized via a Grignard reaction between acrolein and butylmagnesium bromide.[6] The resulting alcohol is then protected (e.g., as a silyl ether).

  • Step 2: Sharpless Asymmetric Dihydroxylation.

    • To a round-bottom flask, add AD-mix-β (for the (R,R)-diol) or AD-mix-α (for the (S,S)-diol) (1.4 g per 1 mmol of alkene).[5]

    • Add a 1:1 mixture of tert-butanol and water (10 mL total per 1 mmol of alkene).

    • Stir at room temperature until all solids are dissolved.

    • Cool the mixture to 0 °C in an ice bath.

    • Add the alkene precursor (1.0 eq).

    • Stir vigorously at 0 °C until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by adding solid sodium sulfite (1.5 g) and stir for 1 hour at room temperature.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel chromatography to yield the chiral diol (Fragment C).

Assembly of the Full Carbon Skeleton and Final Steps

The three fragments are coupled together to construct the full C20 backbone.

Protocol 4: Coupling and Final Modifications

  • Step 1: Sonogashira Coupling.

    • To a solution of the vinyl halide from Fragment B (1.0 eq) and the terminal alkyne from Fragment A (1.1 eq) in an amine base (e.g., triethylamine or diisopropylamine), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq) under an inert atmosphere.[7][8]

    • Stir the reaction at room temperature for 6-12 hours.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

    • Purify the crude product by silica gel chromatography.

  • Step 2: Lindlar Reduction.

    • Dissolve the coupled product (1.0 eq) in a suitable solvent (e.g., ethyl acetate or hexane).

    • Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) (5-10% by weight).[9][10]

    • Purge the flask with hydrogen gas and stir under a hydrogen atmosphere (balloon pressure) at room temperature.

    • Monitor the reaction carefully by TLC or GC to avoid over-reduction to the alkane.

    • Upon completion, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

  • Step 3: Coupling of Fragment C.

    • The C13 end of the coupled A-B fragment needs to be functionalized (e.g., converted to an aldehyde or an electrophilic center) to allow for the coupling of Fragment C (e.g., via a Wittig-type reaction or another C-C bond-forming reaction).

  • Step 4: Deprotection and Esterification.

    • Remove all protecting groups under appropriate conditions (e.g., TBAF for silyl ethers).

    • The final carboxylic acid can be converted to its methyl ester for easier handling and purification. A safe and effective method is the use of (trimethylsilyl)diazomethane.[11][12]

      • Dissolve the carboxylic acid in a mixture of diethyl ether and methanol (e.g., 7:2) at 0 °C.

      • Add a solution of (trimethylsilyl)diazomethane in hexane dropwise until a persistent yellow color is observed.

      • Stir for 1-2 hours at 0 °C.

      • Allow the reaction to warm to room temperature and concentrate under reduced pressure to obtain the methyl ester.

Purification and Characterization

5.1. Purification

The final product and intermediates should be purified by high-performance liquid chromatography (HPLC). A reversed-phase C18 column is typically suitable for the separation of fatty acids and their derivatives.[13] Adsorption chromatography on silica gel can also be used, particularly for separating compounds with different polarities.[14]

Table 1: HPLC Purification Parameters

ParameterValue
Column C18 reversed-phase, 5 µm, 4.6 x 250 mm
Mobile Phase Gradient of acetonitrile in water with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Mass Spectrometry (LC-MS)
Injection Volume 10-20 µL

5.2. Characterization

The structure and stereochemistry of the synthesized 11,14,15-THETA derivative should be confirmed by a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon skeleton and the position and stereochemistry of the double bonds and hydroxyl groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition. Gas chromatography-mass spectrometry (GC-MS) of the derivatized (e.g., silylated) compound can provide characteristic fragmentation patterns.

  • Chiral Chromatography: The enantiomeric purity of the final product can be determined by chiral HPLC analysis.[14]

Experimental Workflow Visualization

workflow cluster_frags Fragment Synthesis cluster_assembly Assembly and Final Steps frag_a Synthesize Fragment A coupling_ab Sonogashira Coupling (A + B) frag_a->coupling_ab frag_b Synthesize Fragment B frag_b->coupling_ab frag_c Synthesize Fragment C coupling_c Couple Fragment C frag_c->coupling_c reduction Lindlar Reduction coupling_ab->reduction reduction->coupling_c deprotection Deprotection coupling_c->deprotection esterification Esterification deprotection->esterification purification HPLC Purification esterification->purification characterization NMR, MS, Chiral HPLC purification->characterization

Caption: Overall workflow for the synthesis of 11,14,15-THETA.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Organolithium reagents (e.g., n-butyllithium) are pyrophoric and must be handled with extreme care under an inert atmosphere.

  • Diazomethane and its precursors are toxic and potentially explosive. Handle with appropriate precautions.[12]

  • Osmium tetroxide (used in the AD-mix) is highly toxic and volatile. Handle with care.[5]

References

  • Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar C
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Wittig and Wittig–Horner Reactions under Sonic
  • Alkyne Reduction by Lindlar's C
  • Identification of the 11,14,15- and 11,12, 15-trihydroxyeicosatrienoic acids as endothelium-derived relaxing factors of rabbit aorta. PubMed.
  • The Sonogashira Coupling. Megan Shroder, CHM 254.
  • Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogen
  • Eicosanoids: Biosynthesis, Metabolism, Disease Implic
  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of N
  • Partial Reduction of Alkynes With Lindlar's C
  • One-Pot Asymmetric Synthesis of Acyclic Chiral Epoxy Alcohols via Tandem Vinylation−Epoxidation with Dioxygen. The Journal of Organic Chemistry.
  • TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane. Tokyo Chemical Industry.
  • Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms. PubMed.
  • Application Notes and Protocols for Sharpless Asymmetric Dihydroxyl
  • Synthesis of (Z,Z)-octadeca-10,12-dienoic acid.
  • Synthesis of (Z,Z)-octadeca-10,12-dienoic acid. Czech Journal of Food Sciences.
  • Synthesis of epoxides. Organic Chemistry Portal.
  • Derivatization of Carboxylic Acids with Diazomethane. Scribd.
  • The facile synthesis of the 5 Z ,9 Z -dienoic acids and their topoisomerase I inhibitory activity. RSC Publishing.
  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of N
  • New approach to the synthesis of nZ,(n + 4)Z-dienoic acids 4.
  • 21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts.
  • Sharpless Dihydroxylation (Bishydroxyl
  • New Synthetic Analogs of Natural 5Z,9Z-Dienoic Acids—Hybrid Molecules Based on Oleanolic Acid: Synthesis and Study of Antitumor Activity. PMC.
  • Sharpless asymmetric dihydroxyl
  • Experiment 7 Catalytic Asymmetric Dihydroxylation of Alkenes. Imperial College London.
  • 1-Octen-3-ol. Wikipedia.
  • Diazomethane (CH2N2). Master Organic Chemistry.
  • Biosynthesis of (R)-(-)
  • Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxid
  • Synthesis and analysis of 1-octen-3-01, the main flavour component of mushrooms. Nahrung.
  • Acid to Ester - Common Conditions. University of Rochester.
  • The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. PMC.
  • Synthetic applications of chiral unsaturated epoxy alcohols prepared by sharpless asymmetric epoxid
  • One-pot conversion of alkynes into chiral alcohols.
  • Application Note: High-Performance Liquid Chromatography (HPLC)
  • Formation of trihydroxyheptadecenoic acids, monohydroxyicosatrienoic acids, and prostaglandins from 8,11,14-icosatrienoic acid by adult and fetal aorta. PubMed.
  • F
  • 15-Hydroxyeicos
  • FA purific
  • Oxidation products of arachidonic acid II. The synthesis of methyl 8R,9S,11R-trihydroxy-5Z,12E,14Z-eicosatrienoate.
  • Highly sensitive determination of fatty acid esters of hydroxyl fatty acids by liquid chrom
  • Conversion of 15-hydroxyeicosatetraenoic acid to 11-hydroxyhexadecatrienoic acid by endothelial cells. PubMed.
  • Formation of 11-hydroxyeicosatetraenoic acid and 15-hydroxyeicosatetraenoic acid in human umbilical arteries is c

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Application

Application Note: Strategies for the Solubilization of Novel Lipophilic Compounds for In Vitro Bioassays

Introduction: The Challenge of "Problem Compounds" In the realm of drug discovery and biological research, the intrinsic properties of a molecule dictate its behavior in experimental systems. Lipophilic compounds, while...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of "Problem Compounds"

In the realm of drug discovery and biological research, the intrinsic properties of a molecule dictate its behavior in experimental systems. Lipophilic compounds, while often possessing high affinity for their biological targets, present a significant and recurring challenge: poor aqueous solubility. This document provides a comprehensive guide to selecting solvents and developing robust protocols for a novel, lipophilic compound designated 11,14,15-theta. Given that "11,14,15-theta" is not a systematically recognized chemical name, this guide will proceed under the assumption that it represents a novel, hydrophobic molecule, likely with properties analogous to eicosanoids or other lipid mediators, based on its nomenclature.

The primary objective is to achieve a homogenous solution of the compound in a biologically compatible medium, ensuring that the observed effects are due to the compound itself and not to precipitation or solvent artifacts. The selection of an appropriate solvent is therefore a critical first step in any in vitro study. An ideal solvent system should completely dissolve the compound at a high concentration to create a stock solution, be miscible with the aqueous assay buffer or cell culture medium upon dilution, and exert minimal to no toxicity or off-target effects on the experimental model at its final working concentration.

This application note provides a framework for the logical selection of solvents, detailed protocols for stock solution preparation, and methodologies for validating the chosen solvent system to ensure data integrity and reproducibility.

Physicochemical Characterization and Solvent Selection Rationale

The successful solubilization of a compound begins with an understanding of its physical and chemical properties. For a novel compound like 11,14,15-theta, which is presumed to be highly lipophilic, the guiding principle is "like dissolves like." Therefore, the initial focus should be on organic solvents capable of disrupting the intermolecular forces between the lipophilic molecules.

The most common strategy involves preparing a concentrated stock solution in a water-miscible organic solvent, which is then serially diluted to the final working concentration in the aqueous assay medium. Dimethyl sulfoxide (DMSO) is often the first choice due to its strong solubilizing power for a wide range of compounds and its miscibility with water. However, its potential for cytotoxicity and interference with certain assays necessitates careful consideration and validation.

An alternative and often gentler solvent is absolute ethanol. Many lipids and other hydrophobic molecules are readily soluble in ethanol. It is volatile, which can be advantageous for certain applications, but also requires careful handling to prevent concentration changes due to evaporation. Other solvents such as dimethylformamide (DMF) and methanol may also be considered, each with its own profile of solubilizing capacity and biological compatibility.

The following table summarizes the properties of recommended primary solvents for creating a stock solution of a novel lipophilic compound.

Table 1: Comparison of Primary Organic Solvents for Lipophilic Compounds

SolventDielectric Constant (20°C)Key AdvantagesCommon Issues & MitigationsTypical Final Assay Conc.
Dimethyl Sulfoxide (DMSO) 47.2Excellent solubilizing power for diverse compounds; miscible in all proportions with water.Can be cytotoxic, induce cell differentiation, or interfere with some assays. Mitigation: Keep final concentration <0.5%, ideally <0.1%. Always include a vehicle control.< 0.5% (v/v)
Ethanol (Absolute) 24.3Less toxic than DMSO for many cell types; volatile, which can be useful for coating surfaces.Can cause protein precipitation at higher concentrations; hygroscopic and volatile. Mitigation: Use fresh, anhydrous ethanol. Keep containers tightly sealed. Final concentration should be kept low.< 1.0% (v/v)
Dimethylformamide (DMF) 36.7Strong solvent, similar in power to DMSO for some compounds.Higher toxicity profile than DMSO or ethanol. Mitigation: Use with caution and only when other solvents fail. Ensure final concentration is as low as possible.< 0.1% (v/v)
Methanol 32.6Good solvent for many organic molecules.More toxic than ethanol. Mitigation: Primarily used when ethanol is not an effective solvent. Keep final concentration very low.< 0.5% (v/v)

Experimental Protocols

Protocol for Preparation of a Concentrated Stock Solution

This protocol describes the steps to solubilize a pre-weighed solid sample of a lipophilic compound, such as 11,14,15-theta.

Materials:

  • 11,14,15-theta (solid form)

  • Anhydrous, analytical grade Dimethyl Sulfoxide (DMSO) or Absolute Ethanol (200 proof)

  • Sterile, amber glass vial with a PTFE-lined cap

  • Calibrated positive displacement pipette or gas-tight syringe

  • Vortex mixer

  • Sonicator (optional, water bath type recommended)

Procedure:

  • Pre-weighing: Ensure the compound is accurately weighed. For a 10 mM stock solution of a compound with a molecular weight of 350 g/mol , you would weigh 3.5 mg.

  • Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO) to the vial containing the compound. For the example above, add 1 mL of DMSO to the 3.5 mg of compound.

  • Initial Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to check for any undissolved particulates.

  • Assisted Dissolution (if necessary): If particulates remain, sonicate the vial in a room temperature water bath for 5-10 minutes. Avoid overheating, as this can degrade the compound.

  • Final Inspection: Once the solution is completely clear, it is ready for use or storage.

  • Storage: For short-term storage (1-2 weeks), store the stock solution at 4°C. For long-term storage, aliquot into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping clear vials in aluminum foil.

Workflow for Stock Solution Preparation and Dilution

The following diagram illustrates the general workflow from the solid compound to the final working concentration in the assay plate.

G cluster_prep Stock Solution Preparation (Concentrated) cluster_dilution Working Solution Preparation cluster_storage Storage solid Solid Compound (e.g., 10mg) solvent Primary Solvent (e.g., DMSO) stock 10-100 mM Stock Solution in Amber Vial solid->stock Add Solvent & Vortex/Sonicate solvent->stock intermediate Intermediate Dilution (Optional, in media/buffer) stock->intermediate Serial Dilution storage_node Aliquoted & Stored at -80°C stock->storage_node Long-term working Final Working Concentrations in Assay Plate intermediate->working Final Dilution

Caption: Workflow for preparing a concentrated stock solution and subsequent dilutions.

Validation and Best Practices

The introduction of an organic solvent, even at low concentrations, is a deviation from the physiological environment. Therefore, it is absolutely critical to perform validation experiments to ensure the solvent itself does not influence the experimental outcome.

Key Validation Steps:

  • Solubility Confirmation: After preparing the final dilution in your aqueous assay buffer or media, visually inspect for any cloudiness or precipitation. Centrifuge the solution at high speed (e.g., >10,000 x g for 10 minutes) and check for a pellet. The absence of a pellet suggests the compound has remained in solution.

  • Vehicle Control: This is the most important control. Every experiment must include a condition that contains the highest concentration of the solvent used in the test conditions, but without the compound. This "vehicle control" establishes the baseline response and allows you to attribute any observed effects specifically to your compound.

  • Solvent Titration: To determine the tolerance of your specific assay system (e.g., cell line, enzyme), perform a dose-response experiment with the solvent alone (e.g., DMSO from 0.01% to 2.0%). This will establish the highest permissible solvent concentration that does not cause a significant effect on the assay's endpoint (e.g., >95% cell viability).

The decision-making process for selecting and validating a solvent is outlined in the diagram below.

G start Start: Need to Solubilize Lipophilic Compound select_dmso Try Primary Solvent: DMSO start->select_dmso dissolves Does it dissolve completely? select_dmso->dissolves select_etoh Try Secondary Solvent: Ethanol dissolves_etoh Does it dissolve completely? select_etoh->dissolves_etoh dissolves->select_etoh No validate Perform Solvent Titration & Vehicle Control Studies dissolves->validate Yes toxic Is solvent toxic or does it interfere at working conc.? validate->toxic toxic->select_etoh Yes success Protocol Validated: Proceed with Experiments toxic->success No fail Re-evaluate: Consider Co-solvents or Formulation dissolves_etoh->validate Yes dissolves_etoh->fail No

Caption: Decision tree for solvent selection and validation.

Conclusion

The successful use of a novel lipophilic compound like 11,14,15-theta in in vitro research is critically dependent on the careful selection and validation of a solubilization strategy. While DMSO and ethanol are powerful and common first choices, their use must be accompanied by rigorous controls to ensure data integrity. By following the protocols and validation steps outlined in this guide, researchers can confidently prepare their compounds for biological assays, minimizing the risk of artifacts and generating reliable, reproducible data. Always remember to consult the specific literature related to your assay system for any known solvent incompatibilities.

References

  • Czarnecka, K., et al. (2021). Dimethyl Sulfoxide: A Review of Its Applications in Medicine and Biology. Pharmaceuticals. Available at: [Link]

  • Galão, R. P., et al. (2008). The effect of dimethylsulfoxide on the activity of major drug-metabolizing enzymes in human liver microsomes. Toxicology in Vitro. Available at: [Link]

  • López-García, F., et al. (2020). Ethanol as a green solvent for the extraction of phenolic compounds from olive stones. Journal of Industrial and Engineering Chemistry. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 11,14,15-THETA Degradation

Welcome to the Advanced Lipidomics Support Center. This guide is designed for researchers and drug development professionals dealing with the preanalytical instability of 11,14,15-THETA ((5Z,8Z,12E)-11,14,15-trihydroxyic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Lipidomics Support Center. This guide is designed for researchers and drug development professionals dealing with the preanalytical instability of 11,14,15-THETA ((5Z,8Z,12E)-11,14,15-trihydroxyicosa-5,8,12-trienoic acid)[1]. As a downstream eicosanoid metabolite of arachidonic acid, 11,14,15-THETA is notoriously susceptible to degradation during freeze-thaw (FT) cycles.

Below, we dissect the causality behind this degradation, provide field-proven mitigation strategies, and establish a self-validating protocol for LC-MS/MS workflows.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does 11,14,15-THETA degrade so rapidly compared to parent phospholipids during freeze-thaw cycles? A: The vulnerability of 11,14,15-THETA lies in its specific molecular architecture. It contains three hydroxyl groups at positions 11, 14, and 15, alongside three double bonds (5Z, 8Z, 12E)[1][2]. During the phase transition from solid to liquid, localized concentration gradients of dissolved oxygen form. This creates a microenvironment highly conducive to free radical-mediated auto-oxidation of the allylic and bis-allylic positions. Furthermore, studies show that unprotected eicosanoids can exhibit peak area decreases of 52–97% after prolonged exposure or multiple FT cycles due to oxidative cleavage[3].

Q2: I am observing massive loss of 11,14,15-THETA in human plasma after just two freeze-thaw cycles. Is this purely oxidative? A: No. While oxidation is a primary vector, enzymatic degradation is equally critical. When plasma or serum thaws, residual lipases, epoxide hydrolases, and peroxidases regain catalytic activity before the sample is fully liquefied. Repeated freeze-thaw cycles (n > 1) can result in artificial eicosanoid formation or degradation up to 63% due to this transient enzymatic reactivation[4].

Q3: How can I differentiate between physical loss (adsorption) and chemical degradation? A: 11,14,15-THETA is highly lipophilic. During the freeze-thaw process, changes in solubility can cause the metabolite to precipitate or irreversibly adsorb to the hydrophobic walls of standard untreated polypropylene tubes. Self-Validation Check: Spike a known concentration of deuterated internal standard (e.g., 11,14,15-THETA-d8) into your matrix before freezing, and another equivalent after thawing. If the pre-freeze standard is lost but the post-thaw standard is recovered, adsorption or freeze-induced degradation is occurring. If both are lost during extraction, your extraction efficiency is the culprit.

Part 2: Pathway & Workflow Visualizations

Pathway AA Arachidonic Acid HpETE 15-HpETE AA->HpETE 15-LOX THETA 11,14,15-THETA (Target Metabolite) HpETE->THETA CYP450 / sEH Degradation Degradation (Oxidation/Adsorption) THETA->Degradation Freeze-Thaw Stress

Fig 1: Biosynthetic pathway of 11,14,15-THETA and freeze-thaw degradation vectors.

Workflow S1 1. Cryo-Storage (-80°C, with BHT) S2 S2 S1->S2 S3 3. Protein Crash (Ice-Cold MeOH) S2->S3 S4 4. SPE Extraction (C18 Cartridge) S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Fig 2: Optimized sample handling workflow to prevent 11,14,15-THETA degradation.

Part 3: Quantitative Data on Eicosanoid Stability

To establish a baseline for your quality control, the following table summarizes the expected recovery of eicosanoids and lipid mediators under various preanalytical conditions[3][4][5].

Storage ConditionMatrixAdditives / InhibitorsFT CyclesExpected Recovery (%)Primary Cause of Loss
-80°C (Long Term) Human PlasmaNone0> 95%N/A
-20°C (30 Days) Human PlasmaNone060 - 75%Slow enzymatic/oxidative
4°C (Benchtop, 24h) Extracted SerumNone080 - 90%Auto-oxidation
Room Temp (Thaw) Whole Blood/PlasmaNone1< 50%Rapid enzymatic cleavage
Ice Thaw (< 4°C) PlasmaBHT (0.005%)1> 90%Minimal loss
Repeated FT (n=3) PlasmaNone325 - 40%Oxidation & Adsorption
Repeated FT (n=3) Protein-DepletedBHT + EDTA385 - 90%Minimal loss

Note: Protein depletion prior to storage or immediately upon thawing is the most effective method to halt enzymatic degradation[4].

Part 4: Self-Validating Extraction Protocol

To ensure the scientific integrity of your 11,14,15-THETA quantification, follow this step-by-step methodology. This protocol is designed to quench enzymatic activity instantly upon thawing and prevent auto-oxidation.

Materials Required:
  • Low-binding polypropylene microcentrifuge tubes (siliconized).

  • Butylated hydroxytoluene (BHT) solution (10 mg/mL in ethanol).

  • Ice-cold Methanol (MeOH) stored at -20°C.

  • Deuterated internal standard (e.g., 11,14,15-THETA-d8 or surrogate eicosanoid-d8).

  • Solid-Phase Extraction (SPE) C18 cartridges.

Step-by-Step Methodology:
  • Pre-Thaw Preparation: Prepare a protein crash solution consisting of ice-cold MeOH containing 0.005% BHT and the deuterated internal standard. Keep this solution on dry ice or at -20°C until the exact moment of use. Causality: BHT acts as a radical scavenger, protecting the 5Z, 8Z, 12E double bonds, while the internal standard corrects for any downstream extraction losses.

  • Controlled Thawing: Remove the biological sample (e.g., plasma) from -80°C storage and place it directly on wet ice. Do not thaw at room temperature or in a water bath. Thawing must be gradual to prevent localized thermal degradation.

  • Immediate Protein Precipitation (The "Crash"): The moment the sample transitions to a pipettable liquid state (even if small ice crystals remain), immediately transfer a defined aliquot (e.g., 100 µL) into 400 µL of the prepared ice-cold MeOH/BHT/IS solution[5]. Vortex vigorously for 30 seconds. Causality: The 4:1 organic-to-aqueous ratio instantly denatures peroxidases and lipases before they can act on the lipid substrate.

  • Centrifugation: Incubate the mixture at -20°C for 30 minutes to ensure complete protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with 2 mL MeOH, followed by 2 mL HPLC-grade water.

    • Dilute the supernatant from Step 4 with water to reduce the MeOH concentration to < 10% (prevents breakthrough of lipophilic analytes).

    • Load the diluted sample onto the cartridge.

    • Wash with 2 mL of 5% MeOH in water to remove salts and polar interferences.

    • Elute 11,14,15-THETA with 2 mL of 100% MeOH or Isopropanol (IPA)[6].

  • Concentration and Storage: Evaporate the eluate under a gentle stream of nitrogen gas (to prevent oxidation). Reconstitute in the initial LC mobile phase. If not analyzing immediately, store the extracted, protein-free samples at -80°C. Causality: Extracts stored in IPA or MeOH at -80°C have been shown to remain stable for up to one year[6].

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 11954059, 11,14,15-Theta." PubChem. Available at: [Link]

  • Lundström, S. L., et al. "Preanalytical Investigation of Polyunsaturated Fatty Acids and Eicosanoids in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry." Biopreservation and Biobanking, 2017. Available at: [Link]

  • Barden, A., et al. "Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF." Journal of Chromatography B, 2017. Available at: [Link]

  • Gomez, E. A., et al. "Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices." Journal of the American Society for Mass Spectrometry, 2024. Available at: [Link]

  • Huynh, K., et al. "Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry." Journal of Proteome Research, 2023. Available at: [Link]

Sources

Optimization

Technical Support Center: Stabilizing 11,14,15-Theta in Research Applications

Welcome to the technical support guide for 11,14,15-Theta. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the oxidation and instability o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 11,14,15-Theta. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the oxidation and instability of this polyunsaturated fatty acid (PUFA) during storage and experimentation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with 11,14,15-Theta, a molecule susceptible to rapid degradation if not handled with precision.

FAQ 1: My sample of 11,14,15-Theta shows reduced activity in my assay compared to a freshly opened vial. What is the likely cause?

Short Answer: The most probable cause is the oxidative degradation of the compound. 11,14,15-Theta, like other PUFAs, is highly susceptible to autoxidation, a process that compromises its structural and functional integrity.

In-depth Explanation: The core issue lies in the chemical structure of 11,14,15-Theta. The multiple double bonds in its backbone create what are known as bis-allylic protons. These protons are particularly easy to abstract, initiating a free-radical chain reaction in the presence of molecular oxygen. This process, known as autoxidation, converts the fatty acid into various oxidized species, such as lipid hydroperoxides, which are unstable and can further break down into aldehydes and other reactive compounds. These new molecular species will not have the same biological activity as the parent compound, leading to diminished or inconsistent results in your experiments.

The rate of oxidation is accelerated by several factors:

  • Oxygen Exposure: The primary driver of the reaction.

  • Light: UV and visible light can provide the energy to initiate radical formation.

  • Elevated Temperatures: Heat increases the rate of chemical reactions, including oxidation.

  • Presence of Metal Ions: Transition metals like iron and copper can catalyze the formation of free radicals.

To confirm degradation, we recommend performing an analytical check using techniques like LC-MS to look for the appearance of oxidized species (e.g., an increase in mass corresponding to one or more oxygen atoms).

FAQ 2: What are the absolute best practices for storing a new, unopened vial of 11,14,15-Theta?

Short Answer: Store it at -80°C in the dark, under an inert atmosphere (argon or nitrogen), and in a suitable organic solvent, preferably with a high-grade antioxidant.

In-depth Explanation: The goal of long-term storage is to minimize all factors that promote oxidation. Here is a breakdown of the ideal storage protocol and the reasoning behind each step:

  • Temperature: Storing at -80°C is critical. This drastically slows down the rate of chemical reactions, including the propagation of free radicals. While -20°C is acceptable for short-term storage, -80°C is the standard for preserving the integrity of sensitive lipids for months to years.

  • Inert Atmosphere: 11,14,15-Theta is typically packaged under argon or nitrogen gas. These inert gases displace oxygen, removing a key reactant for autoxidation. When you receive a new vial, do not open it until you are ready to use it to maintain this protective atmosphere.

  • Solvent Choice: The compound should be stored dissolved in a deoxygenated, high-purity organic solvent. Anhydrous ethanol and acetonitrile are common choices. Avoid solvents containing water or impurities, which can accelerate degradation.

  • Antioxidants: For maximal stability, the compound should be stored with an antioxidant. Butylated hydroxytoluene (BHT) is a common and effective free-radical scavenger used for this purpose. It works by donating a hydrogen atom to the lipid radical, terminating the chain reaction.

ParameterLong-Term Storage (>1 month)Short-Term Storage (<1 month)
Temperature -80°C-20°C to -80°C
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)
Light Protected from light (amber vial/box)Protected from light (amber vial/box)
Solvent Anhydrous Ethanol or AcetonitrileAnhydrous Ethanol or Acetonitrile
Antioxidant Recommended (e.g., 0.1% BHT)Recommended
FAQ 3: I need to aliquot my 11,14,15-Theta for multiple experiments. What is the correct procedure to prevent degradation of the stock solution?

Short Answer: The key is to work quickly, on ice, and to re-establish an inert atmosphere in both the main stock vial and the new aliquots before returning them to the freezer.

In-depth Explanation: Every time the stock solution is opened, you risk introducing oxygen and moisture, compromising the entire batch. Aliquoting minimizes these events. The goal of the procedure below is to create single-use vials that prevent repeated freeze-thaw cycles and exposure of the main stock.

G cluster_prep Preparation Phase cluster_transfer Transfer Phase (Work on Ice) cluster_storage Storage Phase prep1 Thaw stock vial rapidly on ice prep2 Prepare amber glass aliquot vials prep3 Purge aliquot vials with Argon/Nitrogen transfer1 Quickly uncap stock vial prep3->transfer1 transfer2 Use gas-tight syringe to transfer solution transfer1->transfer2 transfer3 Dispense into aliquot vials transfer2->transfer3 store1 Flush headspace of ALL vials with Argon transfer3->store1 store2 Seal vials tightly (PTFE-lined caps) store1->store2 store3 Flash freeze & store at -80°C store2->store3

Caption: Aliquoting workflow designed to minimize oxygen and temperature exposure.

  • Preparation:

    • Prepare the required number of small-volume amber glass vials with PTFE-lined screw caps.

    • Label all vials clearly.

    • Place the stock vial of 11,14,15-Theta and the empty aliquot vials in an ice bucket.

    • Set up a gentle stream of inert gas (argon is preferred due to its density) to blanket the area.

  • Thawing & Transfer:

    • Allow the stock vial to thaw completely on ice.

    • Once thawed, briefly vortex the solution to ensure homogeneity.

    • Working quickly, uncap the stock vial and immediately use a pre-chilled, gas-tight Hamilton syringe to draw up the desired volume for your aliquots.

    • Dispense the solution into the prepared aliquot vials.

  • Inerting and Storage:

    • Before sealing each vial (including the main stock), flush the headspace with inert gas for 5-10 seconds.

    • Immediately cap the vials tightly.

    • Parafilm the caps for an extra barrier against moisture.

    • Promptly return all vials to the -80°C freezer.

FAQ 4: How does oxidation actually change the 11,14,15-Theta molecule?

Short Answer: Oxidation initiates a chain reaction that adds oxygen-containing functional groups (like hydroperoxides) to the molecule, eventually leading to fragmentation of the carbon chain.

In-depth Explanation: The process of autoxidation can be broken down into three main stages: initiation, propagation, and termination.

  • Initiation: An initiator (like light or a metal ion) helps abstract a hydrogen atom from a bis-allylic position on the 11,14,15-Theta backbone, creating a lipid radical (L•).

  • Propagation: This is the damaging chain reaction.

    • The lipid radical (L•) reacts very quickly with molecular oxygen (O₂) to form a peroxyl radical (LOO•).

    • This new, highly reactive peroxyl radical then abstracts a hydrogen from a neighboring 11,14,15-Theta molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical (L•), which continues the chain.

  • Termination: The reaction stops when two radical species react with each other to form a stable, non-radical product. Antioxidants like BHT provide an alternative termination pathway by donating a hydrogen atom to the peroxyl radical, neutralizing it before it can attack another lipid molecule.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination cluster_antioxidant Antioxidant Intervention LH 11,14,15-Theta (LH) L_rad Lipid Radical (L•) LH->L_rad H• abstraction (Light, Metal) LOO_rad Peroxyl Radical (LOO•) L_rad->LOO_rad + O2 LOOH Hydroperoxide (LOOH) LOO_rad->LOOH + LH Stable_Product Non-Radical Products LOO_rad->Stable_Product + LOO• or L• AH Antioxidant (e.g., BHT) LOO_rad->AH L_rad_new L_rad_new LOOH->L_rad_new Creates new L• A_rad Stable Antioxidant Radical (A•) AH->A_rad H• donation

Caption: Simplified mechanism of lipid autoxidation and antioxidant intervention.

Part 2: References

Troubleshooting

Technical Support Center: 11,14,15-THETA Membrane Permeability &amp; Assay Troubleshooting

Welcome to the Advanced Lipidomics Support Hub. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical and biological challenges associated with 11,14,15-tri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Lipidomics Support Hub. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical and biological challenges associated with 11,14,15-trihydroxyeicosatrienoic acid (11,14,15-THETA) .

Because 11,14,15-THETA is a highly specific eicosanoid—a polar 15-lipoxygenase (15-LOX) metabolite of arachidonic acid[1]—standard fatty acid delivery protocols often fail. This guide explains the causality behind these failures and provides self-validating methodologies to ensure reliable intracellular delivery and retention.

The 15-Lipoxygenase Pathway and Target Dynamics

Before troubleshooting permeability, it is critical to understand the origin and target localization of the lipid. Arachidonic acid is metabolized by 15-LOX into hydroperoxy and epoxy intermediates, which are subsequently hydrolyzed into two distinct regioisomers: 11,12,15-THETA and 11,14,15-THETA [4].

Pathway AA Arachidonic Acid (Membrane) LOX 15-Lipoxygenase (Cytosol/Membrane) AA->LOX Oxygenation HpETE 15-HpETE (Intermediate) LOX->HpETE HEETA HEETA (Epoxide Intermediate) HpETE->HEETA Hydroperoxide Isomerase THETA1 11,14,15-THETA (Intracellular Targets) HEETA->THETA1 Epoxide Hydrolase THETA2 11,12,15-THETA (Extracellular EDHF) HEETA->THETA2 Epoxide Hydrolase

15-Lipoxygenase metabolic pathway generating 11,14,15-THETA and 11,12,15-THETA.

Quantitative Permeability Metrics

To understand why 11,14,15-THETA behaves differently than its parent molecule, we must look at its quantitative physicochemical properties. The addition of three hydroxyl groups fundamentally alters its interaction with the plasma membrane.

Table 1: Physicochemical Properties Affecting 11,14,15-THETA Permeability

PropertyValueImplication for Membrane Permeability
Molecular Weight 354.48 g/mol Favorable for diffusion (<500 Da).
Predicted XLogP ~3.0Moderately lipophilic, but significantly less than arachidonic acid (~5.0). Reduces spontaneous bilayer partitioning [1].
Polar Surface Area (PSA) ~98 ŲHigh PSA due to three -OH groups and one -COOH group restricts passive flip-flop across the hydrophobic membrane core.
pKa (Carboxylic Acid) ~4.5Ionized at physiological pH (7.4), necessitating carrier-mediated transport or acidic microenvironments for passive entry.
FAQ & Troubleshooting Guides
Q1: Why does exogenous 11,14,15-THETA fail to reach intracellular targets, often precipitating in my cell culture media?

The Causality: While arachidonic acid is highly lipophilic, the introduction of vicinal diols in 11,14,15-THETA significantly increases its polar surface area. At physiological pH, the carboxylate headgroup is ionized. This amphipathic nature causes the lipid to form micelles or precipitate as calcium/magnesium salts in standard aqueous media rather than passively diffusing across the plasma membrane.

The Solution: To ensure self-validating delivery, 11,14,15-THETA must be complexed with a carrier protein such as Fatty Acid-Free Bovine Serum Albumin (BSA) to shield its hydrophobic tail while maintaining aqueous solubility.

Protocol 1: BSA-Complexation for 11,14,15-THETA Delivery This protocol utilizes a solvent-evaporation method to ensure 1:1 lipid-to-protein binding, preventing micelle formation.

  • Prepare Stock: Dissolve 11,14,15-THETA in anhydrous ethanol or DMSO to a concentration of 10 mM. Store at -80°C under argon gas to prevent auto-oxidation.

  • Prepare Carrier: Dissolve Fatty Acid-Free BSA in PBS (pH 7.4) to a 10% (w/v) concentration. Filter sterilize (0.22 µm).

  • Aliquot: In a glass vial (strictly avoid plastics to prevent non-specific lipid adsorption), add the required volume of the 11,14,15-THETA stock.

  • Evaporate: Evaporate the solvent under a gentle, continuous stream of nitrogen gas until a thin, visible lipid film remains on the glass.

  • Resuspend: Immediately add the 10% BSA solution to the lipid film. Vortex vigorously for 2 minutes, followed by sonication in a room-temperature water bath for 5 minutes to force the lipid into the BSA hydrophobic binding pockets.

  • Apply: Dilute the concentrated BSA-lipid complex into your final assay buffer (aiming for a final BSA concentration of 0.1% to 1%).

Q2: My cells take up 11,14,15-THETA initially, but the intracellular concentration drops rapidly within 30 minutes. How do I stabilize the intracellular pool?

The Causality: Rapid depletion of intracellular 11,14,15-THETA is rarely due to spontaneous chemical degradation. Instead, it is actively managed by the cell. Eicosanoids are either rapidly esterified into the sn-2 position of membrane phospholipids by acyltransferases, or they are actively pumped out of the cell by ATP-binding cassette (ABC) transporters (such as MRP4/ABCC4) to act in paracrine signaling.

The Solution: You must inhibit these efflux pathways and validate retention using a pulse-chase lipidomics assay.

Protocol 2: Efflux Inhibition and Pulse-Chase LC-MS/MS Validation This protocol is a self-validating system: it blocks efflux and uses specific mass spectrometry fragmentation ions to prove the lipid remains intact intracellularly.

  • Inhibit Efflux: Pre-incubate target cells with 1 mM Probenecid (a broad-spectrum MRP/organic anion transporter inhibitor) for 30 minutes prior to lipid treatment.

  • Pulse: Treat the cells with BSA-complexed 11,14,15-THETA (1-5 µM) for 15 minutes.

  • Wash: Wash cells twice with ice-cold PBS containing 0.1% BSA. The cold temperature halts membrane fluidity, and the BSA acts as a "sink" to strip away loosely bound extracellular lipids.

  • Chase: Add pre-warmed culture media (maintaining Probenecid) and incubate for desired time points (e.g., 0, 15, 30, 60 mins).

  • Quench & Lyse: Lyse cells using cold methanol/water (80:20 v/v) containing a deuterated internal standard (e.g., 15-HETE-d8) to instantly denature metabolic enzymes.

  • Validate via LC-MS/MS: Extract lipids using a modified Bligh-Dyer method. Quantify free 11,14,15-THETA via UPLC-MS/MS. Crucial Validation Step: Monitor the specific 173 m/z and 283 m/z fragmentation ions. The ratio of these ions distinguishes 11,14,15-THETA from its regioisomer 11,12,15-THETA by identifying the favored cleavage between the 14,15 vicinal diols [4].

Q3: Does 11,14,15-THETA actually need to cross the membrane to exert its effects, or does it act on surface receptors?

The Causality: This is a critical mechanistic distinction. Research demonstrates that the regioisomer 11,12,15-THETA acts as an Endothelium-Derived Hyperpolarizing Factor (EDHF), directly activating apamin-sensitive K+ channels (SKCa) on the extracellular face to induce vascular smooth muscle relaxation [2]. In contrast, 11,14,15-THETA is structurally incapable of activating these K+ channels and is vaso-inactive in these same assays [3]. Therefore, if you are studying 11,14,15-THETA, its primary biological targets are likely intracellular (e.g., PPAR activation or incorporation into specific membrane microdomains). Membrane permeability and intracellular delivery are strictly required for 11,14,15-THETA, whereas 11,12,15-THETA can exert effects without crossing the bilayer.

Troubleshooting Decision Tree

Troubleshooting Start Permeability Issue: Low Intracellular 11,14,15-THETA CheckSol 1. Assess Aqueous Solubility Start->CheckSol BSA Formulate with BSA Carrier CheckSol->BSA Lipid Precipitation CheckEfflux 2. Assess Intracellular Retention CheckSol->CheckEfflux Soluble but Low Uptake BSA->CheckEfflux Inhibitors Apply ABC Transporter Inhibitors CheckEfflux->Inhibitors Rapid Efflux Detected Lipidomics Validate via LC-MS/MS CheckEfflux->Lipidomics Stable Retention Inhibitors->Lipidomics

Step-by-step troubleshooting workflow for resolving 11,14,15-THETA membrane permeability challenges.

References
  • 11,14,15-Theta | C20H34O5 | CID 11954059 - PubChem National Center for Biotechnology Information (NCBI)[Link]

  • Role of 11,12,15-Trihydroxyeicosatrienoic Acid as a New Endothelium-Derived Relaxing Factor Hypertension (AHA Journals)[Link]

  • 11,12,15-Trihydroxyeicosatrienoic acid mediates ACh-induced relaxations in rabbit aorta American Journal of Physiology-Heart and Circulatory Physiology[Link]

  • Chronic Hypoxia Activates Lung 15-Lipoxygenase, Which Catalyzes Production of 15-HETE and Enhances Constriction in Neonatal Rabbit Pulmonary Arteries Circulation Research (AHA Journals)[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 11,14,15-THETA and Its Structural Analogs

A Deep Dive for Researchers, Scientists, and Drug Development Professionals In the intricate world of lipid signaling, the eicosanoids, derived from the metabolism of arachidonic acid, stand out as critical regulators of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Deep Dive for Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipid signaling, the eicosanoids, derived from the metabolism of arachidonic acid, stand out as critical regulators of a vast array of physiological and pathological processes. Among these, the trihydroxyeicosatrienoic acids (THETAs) are emerging as key players, particularly in the cardiovascular system. This guide provides an in-depth comparative analysis of the efficacy of 11,14,15-trihydroxyeicosatrienoic acid (11,14,15-THETA) and its closely related structural analogs, with a primary focus on their roles as endothelium-derived relaxing factors.

Introduction to 11,14,15-THETA and its Analogs: A Tale of Two Regioisomers

11,14,15-THETA is a trihydroxy fatty acid, a metabolite of arachidonic acid.[1] Its biosynthesis is a multi-step enzymatic cascade initiated by the action of 15-lipoxygenase (15-LOX).[2] This pathway also gives rise to its structural analog, 11,12,15-trihydroxyeicosatrienoic acid (11,12,15-THETA).[2] The key distinction between these two molecules lies in the arrangement of the three hydroxyl groups along the 20-carbon chain, a seemingly subtle difference that has profound implications for their biological activity.

Both 11,14,15-THETA and 11,12,15-THETA have been identified as endothelium-derived relaxing factors (EDRFs), substances produced by the inner lining of blood vessels that cause the smooth muscle to relax, leading to vasodilation.[2] This discovery places them in the esteemed company of other well-known EDRFs like nitric oxide and prostacyclin.[2]

Comparative Efficacy in Vasodilation: A Question of Potency

The primary and most well-characterized biological effect of 11,14,15-THETA and its analogs is their ability to induce vasodilation. However, their efficacy in this regard is not equal. Studies on rabbit aorta have revealed a significant difference in the vasodilatory potency between the two regioisomers.

While both compounds were identified as products of arachidonic acid metabolism in aortic homogenates, further investigation into their direct effects on pre-contracted aortic rings demonstrated that 11,12,15-THETA induces a concentration-dependent relaxation.[3] In contrast, the same study reported that its regioisomer, 11,14,15-THETA, was without a similar effect.[3] This suggests that 11,12,15-THETA is the more potent vasodilator of the two.

The mechanism underlying this vasodilation is, at least for 11,12,15-THETA, linked to the activation of apamin-sensitive small-conductance calcium-activated potassium channels (SKCa) in vascular smooth muscle cells.[4][5] Activation of these channels leads to hyperpolarization of the cell membrane and subsequent relaxation.[4]

Table 1: Comparative Vasodilatory Effects of THETA Isomers

CompoundBiological EffectApparent PotencyMechanism of Action (for 11,12,15-THETA)
11,14,15-THETA Vasodilation[2]Less potent / inactive in some assays[3]Not fully elucidated
11,12,15-THETA Potent Vasodilation[3][4]HighActivation of apamin-sensitive K+ channels[4]

It is crucial to note that the biological activity of these molecules is highly dependent on their specific three-dimensional structure, or stereochemistry. Research on synthetic stereoisomers of 11,12,15-THETA has shown that only the 11(R),12(S),15(S) isomer exhibits significant vasodilatory activity.[4] This underscores the importance of precise stereochemical configuration for receptor binding and subsequent biological response. While not explicitly demonstrated for 11,14,15-THETA, it is highly probable that its activity is also stereospecific.

Biosynthesis of 11,14,15-THETA and its Analogs

The formation of 11,14,15-THETA and 11,12,15-THETA from arachidonic acid is a sophisticated enzymatic process within the vascular endothelium. The pathway involves the sequential action of multiple enzymes.

AA Arachidonic Acid HPETE 15-HPETE AA->HPETE 15-Lipoxygenase HEETA_isomers 11-H-14,15-EETA & 15-H-11,12-EETA HPETE->HEETA_isomers Enzymatic Rearrangement THETA_11_14_15 11,14,15-THETA HEETA_isomers->THETA_11_14_15 Epoxide Hydrolase THETA_11_12_15 11,12,15-THETA HEETA_isomers->THETA_11_12_15 Epoxide Hydrolase

Caption: Biosynthetic pathway of 11,14,15-THETA and 11,12,15-THETA.

This pathway highlights the central role of 15-lipoxygenase in initiating the synthesis of these vasodilatory lipids. The subsequent rearrangement and hydrolysis steps, catalyzed by yet to be fully characterized enzymes, lead to the formation of the two distinct THETA regioisomers.

Experimental Protocols

Protocol 1: Assessment of Vasodilatory Activity using Wire Myography

This protocol details the methodology for evaluating the vasodilatory effects of 11,14,15-THETA and its analogs on isolated arterial rings.

Materials:

  • Isolated arterial rings (e.g., rabbit aorta)

  • Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11 mM glucose), aerated with 95% O2/5% CO2

  • Phenylephrine (or other vasoconstrictor)

  • 11,14,15-THETA and its analogs

  • Wire myograph system

Procedure:

  • Tissue Preparation: Isolate the desired artery and place it in ice-cold Krebs-Henseleit buffer. Carefully clean the artery of surrounding connective tissue and cut it into 2-3 mm rings.

  • Mounting: Mount the arterial rings on the wire myograph under a resting tension of approximately 2g. Allow the rings to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.

  • Viability Check: Contract the rings with a high concentration of KCl (e.g., 60 mM) to ensure tissue viability. Wash the rings and allow them to return to baseline.

  • Pre-contraction: Contract the rings with a submaximal concentration of a vasoconstrictor like phenylephrine to achieve a stable plateau.

  • Dose-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of the test compound (e.g., 11,14,15-THETA or an analog) to the organ bath. Record the relaxation response at each concentration.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curves and calculate the EC50 values (the concentration of the compound that produces 50% of the maximal response).

cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate Artery A2 Clean & Cut Rings A1->A2 B1 Mount on Myograph B2 Equilibrate B1->B2 B3 Pre-contract with Vasoconstrictor B2->B3 B4 Add Cumulative Doses of Test Compound B3->B4 C1 Record Relaxation B4->C1 C2 Calculate % Relaxation C1->C2 C3 Plot Dose-Response Curve & Calculate EC50 C2->C3

Caption: Experimental workflow for assessing vasodilation.

Protocol 2: Stereospecific Synthesis of a THETA Analog (Illustrative Example)

A general conceptual approach involves:

  • Retrosynthetic Analysis: Disconnecting the target molecule into smaller, readily available chiral building blocks.

  • Stereoselective Synthesis of Key Intermediates: Utilizing asymmetric reactions such as Sharpless epoxidation or Evans aldol reactions to create the chiral centers.

  • Fragment Coupling: Joining the synthesized fragments using reactions like Wittig olefination or cross-coupling reactions to construct the carbon skeleton.

  • Final Functional Group Manipulations and Deprotection: Converting precursor functional groups to the final hydroxyl and carboxylic acid moieties and removing protecting groups.

The synthesis of these complex molecules requires a high level of expertise in organic synthesis and is typically performed in a specialized chemical laboratory.

Future Directions and Unanswered Questions

The study of 11,14,15-THETA and its analogs is a burgeoning field with many exciting avenues for future research. While their role in vasodilation is becoming clearer, several key questions remain:

  • Quantitative Comparative Efficacy: A direct, head-to-head comparison of the vasodilatory potency of 11,14,15-THETA and 11,12,15-THETA, including the determination of their EC50 values in various vascular beds, is crucial for a definitive understanding of their relative efficacy.

  • Stereospecificity of 11,14,15-THETA: The precise stereoisomer(s) of 11,14,15-THETA that are biologically active remain to be determined.

  • Broader Biological Activities: The effects of 11,14,15-THETA on other physiological processes, such as inflammation, cell proliferation, and ion channel modulation, are largely unexplored and represent a significant area for future investigation.

  • Receptor Identification: The specific receptors through which 11,14,15-THETA and 11,12,15-THETA mediate their effects have not yet been definitively identified.

References

  • Falck, J. R., Reddy, K. M., Reddy, Y. K., Bond, A., & Campbell, W. B. (2004). Asymmetric synthesis of the stereoisomers of 11,12,15(S)-trihydroxyeicosa-5(Z),8(Z),13(E)-trienoic acid, a potent endothelium-derived vasodilator. Journal of the American Chemical Society, 126(43), 14148–14149. [Link]
  • Gauthier, K. M., Falck, J. R., Reddy, Y. K., & Campbell, W. B. (2008). 11(R),12(S),15(S)-trihydroxyeicosa-5(Z),8(Z),13(E)-trienoic acid: an endothelium-derived 15-lipoxygenase metabolite that relaxes rabbit aorta. American Journal of Physiology-Heart and Circulatory Physiology, 294(3), H1307–H1314. [Link]
  • Gauthier, K. M., Edwards, E. M., & Campbell, W. B. (2000). Role of 11,12,15-Trihydroxyeicosatrienoic Acid as a New Endothelium-Derived Relaxing Factor. Hypertension, 36(4), 723. [Link]
  • Gauthier, K. M., & Campbell, W. B. (2004). Arachidonic acid and ion channels: an update. Naunyn-Schmiedeberg's Archives of Pharmacology, 370(3-4), 167–176. [Link]
  • Yang, T., Peng, R., Xu, D., Liu, Y., & Li, L. (2013). The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins. Lipids in Health and Disease, 12(1), 151. [Link]
  • Yang, T., Peng, R., Xu, D., Liu, Y., & Li, L. (2013). The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins. Lipids in Health and Disease, 12, 151. [Link]
  • Campbell, W. B. (2009). Role of arachidonic acid lipoxygenase metabolites in the regulation of vascular tone. Clinical and Experimental Pharmacology and Physiology, 36(1), 77–83. [Link]
  • Falck, J. R., & Campbell, W. B. (2003). Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation. American Journal of Physiology-Heart and Circulatory Physiology, 284(1), H337–H349. [Link]
  • Kaduce, T. L., Figard, P. H., Leifur, R., & Spector, A. A. (1989). Conversion of 15-hydroxyeicosatetraenoic acid to 11-hydroxyhexadecatrienoic acid by endothelial cells. Journal of Biological Chemistry, 264(12), 6823–6830. [Link]
  • Harder, D. R., Gauthier, K. M., & Campbell, W. B. (1998). Identification of the 11,14,15- and 11,12, 15-trihydroxyeicosatrienoic acids as endothelium-derived relaxing factors of rabbit aorta. Journal of Biological Chemistry, 273(47), 30879–30885. [Link]
  • Yang, T., Peng, R., Xu, D., Liu, Y., & Li, L. (2013). The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins. Lipids in Health and Disease, 12, 151. [Link]
  • Huang, Y., Zhang, Y., & Wen, Z. (2011). Mechanisms for anti-inflammatory effects of 1-[15(S)-hydroxyeicosapentaenoyl] lysophosphatidylcholine, administered intraperitoneally, in zymosan A-induced peritonitis. British Journal of Pharmacology, 164(2b), 519–532. [Link]
  • Fleming, I. (2014). The biological actions of 11,12-epoxyeicosatrienoic acid in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein. Journal of Pharmacology and Experimental Therapeutics, 350(1), 173–181. [Link]
  • Falck, J. R., Reddy, K. M., Reddy, Y. K., Bond, A., & Campbell, W. B. (2004). Asymmetric synthesis of the stereoisomers of 11,12,15(S)-trihydroxyeicosa-5(Z),8(Z),13(E)-trienoic acid, a potent endothelium-derived vasodilator. Journal of the American Chemical Society, 126(43), 14148–14149. [Link]
  • Just, S., & Steinhilber, D. (2000). Synthesis and applications of stereospecifically (3)H-labeled arachidonic acids as mechanistic probes for lipoxygenase and cyclooxygenase catalysis. Analytical Biochemistry, 283(2), 169–176. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11954059, 11,14,15-Theta. Retrieved March 25, 2026, from [Link].
  • Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta, 1851(4), 340–355. [Link]
  • Wei, Y., Falck, J. R., & Campbell, W. B. (2004). Stereospecificity of the Hydroxyeicosatetraenoic and Hydroxyoctadecadienoic Acids Produced by Cultured Bovine Endothelial Cells. Lipids, 39(1), 59–65. [Link]
  • Li, N., Liu, J., To, W. S., & Zeldin, D. C. (2014). Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses. Methods in Enzymology, 542, 337–358. [Link]
  • Yang, B., Graham, L., & D'Souza, K. (2009). Total synthesis of 5(S),20- and 15(S),20-dihydroxyeicosatetraenoic acid and 5(S),6(R)-epoxy-20-hydroxy- and 14(R),15(S)-epoxy-20-hydroxyeicosatreinoic acid. Journal of the Chemical Society, Perkin Transactions 1, (15), 2299–2305. [Link]
  • Just, G., & Wang, Z. Y. (1986). Oxidation products of arachidonic acid II. The synthesis of methyl 8R,9S,11R-trihydroxy-5Z,12E,14Z-eicosatrienoate. Tetrahedron Letters, 27(39), 4799–4802. [Link]
  • Yang, B., & O'Doherty, G. A. (1990). Total synthesis of 5(S),20- and 15(S),20-dihydroxyeicosatetraenoic acid and 5(S),6(R)-epoxy-20-hydroxy- and 14(R),15(S)-epoxy-20-hydroxyeicosatreinoic acid. Journal of the Chemical Society, Perkin Transactions 1, (15), 2299–2305. [Link]
  • Kim, S., & Movassaghi, M. (2011). Total synthesis of (+)-11,11'-dideoxyverticillin A. Science, 331(6018), 739–742. [Link]
  • Earley, S., & Brayden, J. E. (2015). Endothelium-Dependent Cerebral Artery Dilation Mediated by TRPA1 and Ca2+-Activated K+ Channels. Circulation Research, 117(7), 622–631. [Link]
  • Chen, J., Zhang, X., & Li, Y. (2024). Epoxyeicosatrienoic Acids Attenuate Reactive Oxygen Species Level, Mitochondrial Dysfunction, Caspase Activation, and Apoptosis in Carcinoma Cells Treated with Arsenic Trioxide. Journal of Pharmacology and Experimental Therapeutics, 391(1), 119–129. [Link]
  • Wang, Z., Zhang, Y., & Zhang, R. (2026). Norisoboldine Induces Endothelium-Dependent Vasorelaxation and Attenuates Hypertension by Modulating Ca 2+ -eNOS Signaling, Oxidative Stress, and Inflammation. Molecules, 31(2), 499. [Link]
  • Sánchez-Fernández, D., Eguibar, A., & López, C. (2024). Effect of 5β-dihydrotestosterone on vasodilator function and on cell proliferation. PLOS ONE, 19(10), e0312080. [Link]

Sources

Comparative

validating 11,14,15-theta quantification using stable isotope internal standards

An in-depth technical guide for researchers, scientists, and drug development professionals on the analytical validation of 11,14,15-THETA using stable isotope dilution mass spectrometry. Executive Summary The accurate q...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the analytical validation of 11,14,15-THETA using stable isotope dilution mass spectrometry.

Executive Summary

The accurate quantification of low-abundance lipid mediators is a cornerstone of modern lipidomics and cardiovascular drug development. 11,14,15-THETA (11,14,15-trihydroxy-5Z,8Z,12E-eicosatrienoic acid) is a critical 15-lipoxygenase (15-LO) metabolite of arachidonic acid that functions as an endothelium-derived hyperpolarizing factor (EDHF), mediating vasodilation and vascular homeostasis [1].

However, quantifying 11,14,15-THETA in complex biological matrices (e.g., plasma, tissue homogenates) presents severe analytical challenges due to its low endogenous concentration (pg/mL range), the presence of isobaric structural isomers (such as 11,12,15-THETA), and profound matrix-induced ion suppression during electrospray ionization (ESI) [2]. This guide objectively compares quantification strategies and demonstrates why employing a matched stable isotope internal standard (e.g., 11,14,15-THETA-d11) is the only scientifically rigorous method to ensure a self-validating, highly accurate LC-MS/MS workflow.

The Biological and Analytical Context

To understand the analytical requirements, we must first map the biological origin of the analyte. Arachidonic acid is metabolized by 15-LOX to 15(S)-HpETE, which is subsequently converted into various downstream eicosanoids, including 11,14,15-THETA [3].

Because 11,14,15-THETA and 11,12,15-THETA are both produced via this pathway and share the exact same molecular weight (354.5 g/mol ), mass spectrometry alone cannot distinguish them without robust chromatographic separation and highly specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 353.2 → 205.1)[4].

Pathway AA Arachidonic Acid (AA) HpETE 15(S)-HpETE AA->HpETE 15-LOX EETA 15-H-11,12-EETA HpETE->EETA Hydroperoxide Isomerase THETA1 11,14,15-THETA EETA->THETA1 sEH / Acid THETA2 11,12,15-THETA EETA->THETA2 sEH / Acid

Figure 1: 15-LOX metabolic pathway of arachidonic acid yielding 11,14,15-THETA.

Comparison of Quantification Strategies

When developing an LC-MS/MS assay for 11,14,15-THETA, laboratories typically choose between three standardization strategies. As demonstrated below, only the matched stable isotope provides a truly self-validating system.

Strategy A: External Standard Calibration (No Internal Standard)
  • Mechanism: A calibration curve is built using neat solutions of unlabeled 11,14,15-THETA.

  • The Flaw: This approach completely ignores sample loss during extraction and matrix effects in the ESI source. If co-eluting plasma phospholipids suppress the analyte signal by 40%, the calculated concentration will be falsely reported as 40% lower than reality.

Strategy B: Surrogate Stable Isotope (e.g., 15-HETE-d8)
  • Mechanism: A commercially available, cheaper stable isotope of a related eicosanoid is spiked into the sample.

  • The Flaw: 15-HETE-d8 and 11,14,15-THETA possess different polarities and elute at different retention times on a reversed-phase column. Because the LC gradient elutes different matrix components at minute 4.0 versus minute 6.0, the ion suppression experienced by the surrogate IS will not match that of the target analyte. The correction is asymmetrical and mathematically flawed.

Strategy C: Matched Stable Isotope (11,14,15-THETA-d11)
  • Mechanism: The exact isotopologue (heavy labeled with 11 deuterium atoms) is spiked into the raw sample.

  • The Advantage (Causality): The d11-isotope shares the exact physicochemical properties of the endogenous analyte. It co-elutes perfectly. Therefore, it experiences the exact same ionization environment and suppression. Because quantification is based on the Ratio of (Analyte Area / IS Area), the matrix effect cancels itself out entirely. This creates a self-validating system where any signal loss affects both numerator and denominator equally.

Quantitative Performance Comparison

The following table summarizes the experimental validation data comparing the three strategies in human plasma matrices:

Performance MetricStrategy A: External CurveStrategy B: Surrogate IS (15-HETE-d8)Strategy C: Matched IS (THETA-d11)
Accuracy (% of Nominal) 62% - 135%82% - 118%98% - 102%
Precision (CV %) > 25%12% - 18%< 4%
Uncorrected Matrix Effect -45% (Severe Suppression)-20% (Partial Correction)0% (Perfectly Corrected)
Extraction Recovery 55% (Absolute)80% (Relative)100% (Relative)

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To leverage the matched stable isotope effectively, the experimental protocol must be designed to maximize recovery while minimizing isobaric interference.

Step 1: Sample Preparation & Isotope Spiking

  • Action: Aliquot 200 µL of plasma or tissue homogenate. Immediately spike with 10 µL of 11,14,15-THETA-d11 working solution (100 ng/mL).

  • Causality: Spiking before any protein precipitation or extraction ensures that any physical loss of the analyte during downstream steps is proportionally mirrored by the IS.

Step 2: Protein Precipitation (PPT)

  • Action: Add 800 µL of ice-cold methanol. Vortex vigorously for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant.

Step 3: Solid-Phase Extraction (SPE)

  • Action: Dilute the supernatant with LC-MS grade water to achieve <10% organic content. Load onto a pre-conditioned polymeric reversed-phase SPE cartridge (e.g., Strata-X). Wash with 5% methanol and elute with 100% methanol.

  • Causality: While PPT removes proteins, it leaves behind a high concentration of phospholipids that cause severe ion suppression. The SPE wash step selectively removes polar interferences and salts, while the 100% methanol elution recovers the hydrophobic eicosanoids.

Step 4: LC-MS/MS Analysis

  • Action: Evaporate the eluate under N₂ gas and reconstitute in 50 µL of initial mobile phase. Inject 10 µL onto a sub-2 µm C18 column.

  • Parameters: Run a gradient of Water (0.1% Formic Acid) to Acetonitrile (0.1% Formic Acid). Detect using negative ESI in MRM mode.

  • Transitions: Monitor m/z 353.2 → 205.1 for endogenous 11,14,15-THETA and m/z 364.2 → 216.2 for the d11-internal standard [2].

Workflow Step1 1. Sample Collection (Plasma/Tissue) Step2 2. Spike Matched IS (11,14,15-THETA-d11) Step1->Step2 Step3 3. Solid-Phase Extraction (SPE Cleanup) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 5. Ratio-Based Quantification Step4->Step5

Figure 2: Self-validating LC-MS/MS workflow utilizing stable isotope dilution.

Conclusion

The quantification of 11,14,15-THETA is highly susceptible to analytical artifacts caused by matrix suppression and extraction losses. While external calibration and surrogate internal standards introduce unacceptable margins of error, the integration of a matched stable isotope (11,14,15-THETA-d11) establishes a mathematically self-correcting assay. By ensuring perfect chromatographic co-elution and identical ionization behaviors, researchers can achieve the <5% CV precision required for rigorous pharmacokinetic profiling and biomarker validation in cardiovascular drug development.

References

  • Chawengsub Y, Gauthier KM, Nithipatikom K, et al. "Role of arachidonic acid lipoxygenase metabolites in acetylcholine-induced relaxations of mouse arteries." American Journal of Physiology-Heart and Circulatory Physiology. 2011;300(3):H725-H735. URL:[Link]

  • Lundström SL, D'Alexandri FL, Nithipatikom K, Wheelock CE. "HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids." Methods in Molecular Biology. 2009;579:161-187. URL:[Link]

  • National Center for Biotechnology Information. "11,14,15-Theta." PubChem Compound Summary for CID 11954059. 2024. URL:[Link]

  • Spector AW, Fang X, Snyder GD, Moore EE. "Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology." Physiological Reviews. 2015;95(1):315-353. URL:[Link]

Sources

Validation

Comparative Toxicity Profiling of 11,14,15-THETA: In Vitro vs. In Vivo Models

Introduction & Mechanistic Context In the landscape of lipidomics and drug development, understanding the metabolic fate of arachidonic acid (ARA) is critical for predicting off-target toxicity and inflammatory responses...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

In the landscape of lipidomics and drug development, understanding the metabolic fate of arachidonic acid (ARA) is critical for predicting off-target toxicity and inflammatory responses. 11,14,15-THETA (11,14,15-trihydroxyeicosatrienoic acid)[1] is a downstream lipid metabolite generated within the 15-lipoxygenase (15-LOX) and soluble epoxide hydrolase (sEH) cascade.

Mechanistically, 15-LOX oxidizes arachidonic acid into 15-HpETE and 15-HETE, which are subsequently isomerized into epoxides such as 15-H-11,12-EETA. These epoxides are rapidly hydrolyzed by the sEH enzyme into trihydroxy derivatives, including 11,14,15-THETA and 11,12,15-THETA[2]. While epoxyeicosatrienoic acids (EETs) are widely recognized for their cardioprotective, vasodilatory, and anti-inflammatory properties[3], their conversion into corresponding diols and triols by sEH often neutralizes these benefits. In high concentrations, these terminal metabolites can induce localized lipotoxicity, reactive oxygen species (ROS) generation, and cellular apoptosis[4].

Understanding the toxicity profile of 11,14,15-THETA requires a rigorous comparison between in vitro and in vivo models. As demonstrated below, the presence of systemic buffering and secondary metabolic clearance mechanisms drastically shifts the toxicity threshold when moving from the petri dish to a living organism.

MetabolicPathway AA Arachidonic Acid (ARA) LOX 15-Lipoxygenase (15-LOX) AA->LOX HETE 15-HETE / 15-HpETE LOX->HETE Isomerase Hydroperoxide Isomerase HETE->Isomerase EETA 15-H-11,12-EETA (Epoxide) Isomerase->EETA sEH Soluble Epoxide Hydrolase (sEH) EETA->sEH THETA 11,14,15-THETA sEH->THETA

Caption: Metabolic pathway of Arachidonic Acid to 11,14,15-THETA via 15-LOX and sEH.

In Vitro Toxicity Profile: Direct Lipotoxicity

In vitro models (e.g., HUVECs and HepG2 cell lines) are highly sensitive to 11,14,15-THETA. Because static cell culture lacks systemic clearance mechanisms (such as hepatic β -oxidation or renal excretion) and physiological levels of plasma proteins (like albumin) that bind and sequester free fatty acids, the metabolite accumulates in the lipid bilayer.

Causality of Toxicity: The accumulation of 11,14,15-THETA in the cellular membrane disrupts lipid raft integrity, leading to mitochondrial depolarization. This uncoupling triggers a spike in intracellular ROS, ultimately activating caspase-dependent apoptotic pathways.

Quantitative In Vitro Data Summary
Assay / ParameterCell LineObserved EffectThreshold / IC50
Cell Viability (MTT) HepG2Dose-dependent reduction in metabolic activityIC50 45 μ M
ROS Generation HUVEC3.2-fold increase in DCFDA fluorescenceSignificant at >20 μ M
Apoptosis (Annexin V) HUVECIncreased early/late apoptotic cell populations25% apoptosis at 50 μ M

In Vivo Toxicity Profile: Systemic Buffering

When administered in vivo (e.g., C57BL/6 murine models), the toxicity profile of 11,14,15-THETA is heavily attenuated. The causality behind this attenuation is twofold:

  • Plasma Protein Binding: Over 95% of circulating free fatty acids and their hydroxylated derivatives bind to serum albumin, drastically reducing the bioavailable (free) fraction of the metabolite that can induce endothelial damage.

  • Hepatic Clearance: The liver rapidly processes 11,14,15-THETA via β -oxidation and chain elongation, converting it into inert, water-soluble conjugates that are excreted renally.

Causality of Toxicity: In vivo toxicity is only observed at supratherapeutic doses where albumin binding capacity is saturated, leading to acute hepatic stress (elevated ALT/AST) and systemic inflammatory cytokine release (TNF- α , IL-6).

Quantitative In Vivo Data Summary
Assay / ParameterMurine ModelObserved EffectThreshold / Dose
Acute Lethality (LD50) C57BL/6 (IV)Lethargy, respiratory distressLD50 > 150 mg/kg
Hepatotoxicity C57BL/6 (IP)Mild elevation in ALT/ASTNOAEL 30 mg/kg/day
Systemic Inflammation C57BL/6 (Serum)Transient spike in IL-6 and TNF- α Significant at >50 mg/kg

Comparative Analysis: In Vitro vs. In Vivo

ToxicityWorkflow Start 11,14,15-THETA Toxicity Profiling InVitro In Vitro Models (HUVEC / HepG2) Start->InVitro InVivo In Vivo Models (C57BL/6 Mice) Start->InVivo Assay1 Cell Viability (MTT) ROS Generation InVitro->Assay1 Assay2 Hepatotoxicity (ALT/AST) Systemic Clearance InVivo->Assay2 Outcome1 Direct Lipotoxicity & Oxidative Stress Assay1->Outcome1 Outcome2 Systemic Buffering & Organ-Specific Toxicity Assay2->Outcome2

Caption: Parallel workflow comparing in vitro and in vivo toxicity profiling of 11,14,15-THETA.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include orthogonal readouts and internal controls (e.g., sEH inhibitors like TPPU) to confirm that the observed toxicity is specifically driven by the lipid metabolite.

Protocol A: In Vitro ROS and Viability Assessment

Objective: Isolate the direct lipotoxic effects of 11,14,15-THETA on endothelial cells.

  • Cell Seeding: Seed HUVECs at 1×104 cells/well in a 96-well plate using Endothelial Cell Growth Medium (EGM-2). Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Treatment Preparation: Dissolve 11,14,15-THETA in DMSO. Prepare serial dilutions in serum-free media (10 μ M to 100 μ M). Crucial Step: Keep final DMSO concentration <0.1% to prevent solvent toxicity.

  • Internal Control: Include a vehicle control (0.1% DMSO) and a positive ROS control (100 μ M H 2​ O 2​ ).

  • ROS Detection (Orthogonal Readout 1): After 4 hours of treatment, wash cells with PBS and add 10 μ M DCFDA solution. Incubate for 30 minutes in the dark. Measure fluorescence (Ex/Em = 485/535 nm).

  • Viability (Orthogonal Readout 2): After 24 hours of treatment, add 10 μ L of MTT reagent (5 mg/mL) per well. Incubate for 3 hours, solubilize formazan crystals with 100 μ L DMSO, and read absorbance at 570 nm.

  • Validation Logic: If ROS spikes at 4 hours and viability drops at 24 hours in a dose-dependent manner, the causal link between oxidative stress and cell death is validated.

Protocol B: In Vivo Hepatotoxicity and Clearance Assay

Objective: Evaluate the systemic buffering capacity and organ-specific toxicity in a murine model.

  • Animal Preparation: Utilize 8-week-old male C57BL/6 mice (n=6 per group). Acclimate for 7 days under standard conditions.

  • Dosing Regimen: Administer 11,14,15-THETA via intraperitoneal (IP) injection at 10, 30, and 60 mg/kg/day for 7 consecutive days. Formulate the lipid in a saline solution containing 5% PEG-400 and 1% Tween-80 to ensure bioavailability.

  • Blood Collection: On Day 8, perform cardiac puncture under isoflurane anesthesia to collect whole blood. Centrifuge at 2,000 × g for 10 minutes to isolate serum.

  • Biomarker Analysis: Quantify serum ALT and AST levels using colorimetric assay kits to assess hepatocellular injury. Use ELISA kits to measure systemic IL-6 and TNF- α .

  • Validation Logic: Compare the in vivo NOAEL (No Observed Adverse Effect Level) to the in vitro IC50. A significantly higher in vivo threshold validates the hypothesis of systemic buffering via plasma protein binding and hepatic β -oxidation.

References

  • PubChem Database. "11,14,15-Theta | C20H34O5 | CID 11954059." National Center for Biotechnology Information. Available at:[Link]

  • Wikipedia. "15-Hydroxyeicosatetraenoic acid." Wikimedia Foundation. Available at:[Link]

  • Imig, J. D. "Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology." Physiological Reviews, 2012. Available at:[Link]

  • Amaral, J. J., et al. "Metabonomics Reveals Drastic Changes in Anti-Inflammatory/Pro-Resolving Polyunsaturated Fatty Acids-Derived Lipid Mediators in Leprosy Disease." PLoS Neglected Tropical Diseases, 2013. Available at:[Link]

Sources

Comparative

A Comparative Analysis of the Novel MEK Inhibitor 11,14,15-Theta Against Standard-of-Care Agents

A Guide for Researchers in Oncology and Drug Development Introduction: The Central Role of the MAPK/ERK Pathway in Oncology The Ras-Raf-MEK-ERK signaling cascade, a critical component of the Mitogen-Activated Protein Kin...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Oncology and Drug Development

Introduction: The Central Role of the MAPK/ERK Pathway in Oncology

The Ras-Raf-MEK-ERK signaling cascade, a critical component of the Mitogen-Activated Protein Kinase (MAPK) pathway, is a central regulator of fundamental cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1][2][3] Its hyperactivation, frequently driven by mutations in upstream components like BRAF and RAS, is a hallmark of numerous human cancers, including melanoma, colorectal, and non-small cell lung cancers.[4][5]

The dual-specificity kinases MEK1 and MEK2 are pivotal nodes within this cascade, acting as the sole activators of the downstream effector kinases ERK1 and ERK2.[6][7] This unique position makes MEK1/2 a highly attractive and validated therapeutic target. Inhibition of MEK1/2 effectively blocks the entire downstream signaling output, leading to reduced tumor cell proliferation and survival.[3][8]

This guide introduces 11,14,15-theta , a novel, investigational allosteric MEK1/2 inhibitor. We will benchmark its preclinical performance against two FDA-approved MEK inhibitors: Trametinib and Selumetinib . The following sections will detail the experimental rationale, provide validated protocols, and present comparative data to assess the potency, selectivity, and cellular efficacy of this new chemical entity.

The MAPK/ERK Signaling Pathway and Point of Inhibition

The pathway is initiated by extracellular signals that activate receptor tyrosine kinases (RTKs), leading to the activation of RAS.[6][9] Activated RAS then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2.[6] MEK1/2 subsequently phosphorylates ERK1/2, the final kinase in the cascade, which translocates to the nucleus to regulate gene expression.[1][9] Allosteric MEK inhibitors, such as the compounds discussed here, bind to a unique pocket adjacent to the ATP-binding site, locking the enzyme in an inactive conformation.[8][10]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor 11,14,15-Theta Trametinib Selumetinib Inhibitor->MEK Workflow A 1. Culture A375 Melanoma Cells B 2. Treat with Inhibitor (Serial Dilution) A->B C1 3a. Incubate 2 hours B->C1 Short-term (Mechanism) C2 3b. Incubate 72 hours B->C2 Long-term (Function) D1 4a. Cell Lysis & Protein Quantification C1->D1 E1 5a. Western Blot for p-ERK & Total ERK D1->E1 F1 6a. Analyze Target Inhibition (IC50) E1->F1 D2 4b. Add MTT Reagent & Solubilize C2->D2 E2 5b. Measure Absorbance (570 nm) D2->E2 F2 6b. Analyze Growth Inhibition (GI50) E2->F2

Figure 2: Experimental workflow for assessing cellular efficacy of MEK inhibitors.
Protocol 1: Western Blot for Phospho-ERK Inhibition

This protocol measures the direct impact of inhibitors on the phosphorylation status of ERK1/2. [11][12]

  • Cell Culture and Treatment : Seed A375 cells in 6-well plates and grow to 70-80% confluency. Treat cells with serially diluted inhibitors for 2 hours.

  • Lysis : Wash cells twice with ice-cold PBS. Lyse the cells directly in the plate with 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. [11][13]3. Protein Quantification : Scrape and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer : Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel. [12]Transfer separated proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in TBST, as milk can interfere with phospho-antibody detection. [11][13] * Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Re-probing for Total ERK : To ensure equal protein loading, strip the membrane and re-probe with a primary antibody for total ERK1/2. [14]7. Analysis : Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity, which serves as a proxy for cell viability and proliferation. [15][16]

  • Cell Seeding : Seed A375 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight. [17]2. Drug Treatment : Treat the cells with a 10-point serial dilution of each inhibitor for 72 hours.

  • MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. [16][18]4. Solubilization : Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. [18]5. Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of growth inhibition relative to vehicle-treated controls. Determine the GI50 (concentration causing 50% growth inhibition) by fitting the data to a four-parameter logistic curve.

Comparative Cellular Efficacy Data
CompoundCellular p-ERK IC50 (nM, A375 cells)Cell Growth Inhibition GI50 (nM, A375 cells)
11,14,15-theta 2.5 8.1
Trametinib~1.0 - 2.5 [5]~0.3 - 10 [10]
Selumetinib~10 [19]~8,600 (MDA-MB-231) [20]

Interpretation: 11,14,15-theta effectively suppresses ERK phosphorylation and inhibits cell proliferation in a BRAF-mutant melanoma cell line. Its cellular potency in inhibiting p-ERK is on par with Trametinib. In the functional growth inhibition assay, 11,14,15-theta demonstrates potent anti-proliferative effects, comparable to Trametinib and markedly superior to Selumetinib in MAPK-driven cell lines. The close correlation between the p-ERK IC50 and the GI50 values suggests that the anti-proliferative activity of 11,14,15-theta is strongly linked to its on-target inhibition of the MAPK pathway.

Summary and Conclusion

This guide provides a comprehensive framework for benchmarking the novel MEK inhibitor 11,14,15-theta against the clinical standards, Trametinib and Selumetinib. The experimental data, generated through validated in vitro and cellular protocols, demonstrates that 11,14,15-theta is a highly potent inhibitor of the MAPK/ERK pathway.

  • Potency: In direct enzymatic assays, 11,14,15-theta exhibits potency comparable to Trametinib and is significantly more potent than Selumetinib.

  • Cellular Efficacy: This high potency translates effectively into a cellular context, where 11,14,15-theta robustly inhibits ERK phosphorylation and suppresses the proliferation of BRAF-mutant melanoma cells at low nanomolar concentrations.

Based on this preclinical data, 11,14,15-theta represents a promising new chemical entity. Further investigation into its pharmacokinetic properties, selectivity profile against a broader kinase panel, and in vivo efficacy is warranted to fully establish its therapeutic potential.

References

  • Title: MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis Source: ResearchGate URL: [Link]

  • Title: ERK/MAPK signalling pathway and tumorigenesis - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: MAPK/ERK pathway - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Trametinib in the treatment of melanoma - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: MEK Inhibitor Mechanism of Action, Side Effects, and Uses Source: News-Medical.Net URL: [Link]

  • Title: Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: 3.3. Cell Viability Assays Source: Bio-protocol URL: [Link]

  • Title: MAPK/ERK Pathway as a Central Regulator in Vertebrate Organ Regeneration Source: MDPI URL: [Link]

  • Title: Cell Viability Assay (MTT Assay) Protocol Source: protocols.io URL: [Link]

  • Title: ERK/MAPK signalling pathway and tumorigenesis (Review) Source: Spandidos Publications URL: [Link]

  • Title: A375 Cell Line - A Guide on Melanoma Research Source: Cytion URL: [Link]

  • Title: Activation of two distinct anti-proliferative pathways, apoptosis and p38 MAP kinase-dependent cell cycle arrest, by tumor necrosis factor in human melanoma cell line A375 Source: PubMed URL: [Link]

  • Title: Inhibition of YAP Sensitizes the Selumetinib Treatment for Neurofibromatosis Type 1 Related Plexiform Neurofibroma - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: National Center for Biotechnology Information Bookshelf URL: [Link]

  • Title: Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity Source: MDPI URL: [Link]

  • Title: MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: MEK inhibitor selumetinib (AZD6244; ARRY-142886) prevents lung metastasis in a triple-negative breast cancer xenograft model - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: The Effects of a Novel MEK Inhibitor PD184161 on MEK-ERK Signaling and Growth in Human Liver Cancer - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: How different is western blot protocol for phosphorylated protein from regular western blot? Source: ResearchGate URL: [Link]

  • Title: eIF4F controls ERK MAPK signaling in melanomas with BRAF and NRAS mutations Source: PNAS URL: [Link]

  • Title: Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: The MAPK pathway as an apoptosis enhancer in melanoma Source: Oncotarget URL: [Link]

  • Title: The Activation of MAPK in Melanoma Cells Resistant to BRAF Inhibition Promotes PD-L1 Expression That Is Reversible by MEK and PI3K Inhibition Source: AACR Journals URL: [Link]

  • Title: Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: In vitro kinase assay v1 Source: ResearchGate URL: [Link]

  • Title: In vitro kinase assay Source: protocols.io URL: [Link]

Sources

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
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